Precision Synthesis of (3-Bromo-4-fluorophenyl)boronic Acid: A Comparative Technical Guide
Executive Summary & Strategic Analysis The synthesis of (3-Bromo-4-fluorophenyl)boronic acid represents a critical regioselective challenge in organometallic chemistry.[1] This motif serves as a high-value "bifunctional"...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
The synthesis of (3-Bromo-4-fluorophenyl)boronic acid represents a critical regioselective challenge in organometallic chemistry.[1] This motif serves as a high-value "bifunctional" scaffold in Suzuki-Miyaura cross-couplings, where the boronic acid allows for the first derivatization, while the bromine and fluorine atoms remain available for subsequent orthogonal transformations (e.g., Buchwald-Hartwig amination or S_NAr).
The core difficulty lies in regiocontrol .[1] The precursor benzenes often contain multiple halogens (Br, F, I), necessitating a protocol that selectively targets the C1-position for borylation without disturbing the C3-Bromine or C4-Fluorine substituents.
This guide details two validated protocols:
Protocol A (The High-Fidelity Route): Lithium-Halogen exchange on 2-bromo-1-fluoro-4-iodobenzene.[1] This relies on the kinetic superiority of Iodine-Lithium exchange over Bromine-Lithium exchange.[1]
Protocol B (The Industrial/Economical Route): Site-selective lithiation of 2,4-dibromo-1-fluorobenzene. This relies on steric differentiation between the two bromine atoms.[1]
Structural Logic & Retrosynthesis
To ensure the correct isomer is synthesized, we must rigorously map the atomic numbering.[1]
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a low-temperature thermometer. Flush with N₂ for 15 minutes.
Solvation: Charge the flask with 2-bromo-1-fluoro-4-iodobenzene (1.0 eq) and anhydrous THF (concentration ~0.2 M).
Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure the internal temperature stabilizes below -75°C.
Lithiation (The Critical Step):
Add n-BuLi (1.05 eq) dropwise via syringe pump over 30 minutes.[1]
Mechanistic Note: The reaction is kinetically controlled.[1] The lithium selectively attacks the C-I bond.[1] The C-Br bond remains intact at -78°C.[1]
Stir at -78°C for 45 minutes. The solution typically turns yellow/orange.[1]
Borylation:
Add Triisopropyl borate (1.2 eq) in one portion (or rapid dropwise).
Why Triisopropyl? It is less prone to polymerization than trimethyl borate and handles the steric bulk of the lithiated species well.[1]
Warming: Allow the reaction to warm slowly to 0°C over 2 hours. The mixture will become a white slurry (boronate complex).[1]
Hydrolysis: Quench with 2N HCl (excess) until pH < 2. Stir vigorously for 1 hour to cleave the boronate ester to the free boronic acid.
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine.[1] Dry over Na₂SO₄.[1][3]
Protocol A Visualization
Caption: Workflow for the high-fidelity synthesis via Iodine-Lithium exchange.
Protocol B: The Selective Dibromo Route (Cost-Optimized)
When the iodo-precursor is unavailable or too expensive, 2,4-dibromo-1-fluorobenzene is the alternative.[1] This route relies on steric differentiation .[1][4]
The Challenge: The molecule has two bromines.
Br at C2 (Ortho to F): Sterically crowded ("sandwiched" between F and H).[1]
The Solution: At -78°C, n-BuLi preferentially exchanges the less hindered C4-Br .[1]
Critical Parameters[1]
Temperature Control: Strictly maintain <-75°C . If the temperature rises, the lithiated species may equilibrate to the thermodynamically more stable ortho-position (stabilized by Fluorine coordination) or eliminate LiF to form a benzyne.
Reagent: n-BuLi is preferred.[1][5] t-BuLi is too aggressive and may cause scrambling.[1]
Analytical Validation (How to verify the isomer)
Since this route carries a risk of isomeric mixtures (3-bromo-4-fluoro vs. 5-bromo-2-fluoro), validation is mandatory.[1]
Analytical Method
Expected Signal for Correct Isomer (3-Br-4-F)
Signal for Wrong Isomer (5-Br-2-F)
¹⁹F NMR
Single peak, specific shift (approx -100 to -110 ppm)
Distinct shift due to ortho-boron proximity
¹H NMR (Coupling)
Aromatic region will show specific splitting.[1] Look for the proton ortho to F and meta to Br.[1]
Different coupling pattern (J-values)
HPLC
Retention time matching reference standard
Distinct retention time
Purification & Storage
Boronic acids are notorious for forming cyclic anhydrides (boroxines) upon dehydration.[1]
Recrystallization:
Dissolve the crude solid in a minimum amount of hot Acetonitrile or Acetone .[1]
Technical Deep Dive: Structural Elucidation and Quality Control of (3-Bromo-4-fluorophenyl)boronic acid
Executive Summary & Strategic Importance (3-Bromo-4-fluorophenyl)boronic acid (CAS: 1092533-91-9) is a "privileged scaffold" in modern medicinal chemistry.[1][2] It serves as a critical intermediate for Suzuki-Miyaura cr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
(3-Bromo-4-fluorophenyl)boronic acid (CAS: 1092533-91-9) is a "privileged scaffold" in modern medicinal chemistry.[1][2] It serves as a critical intermediate for Suzuki-Miyaura cross-couplings, particularly in the synthesis of kinase inhibitors where the 3-bromo-4-fluoro motif modulates metabolic stability and lipophilicity.[1][2]
However, this compound presents a classic "Boronic Acid Paradox" in NMR spectroscopy:
Dynamic Equilibrium: It exists in a flux between the monomeric acid, the oligomeric boroxine (anhydride trimer), and various hydrogen-bonded dimers.[2]
Heteronuclear Coupling: The presence of Fluorine-19 (
F, spin 1/2, 100% abundance) introduces complex -coupling patterns that often confuse automated assignment software.[2]
This guide provides a definitive protocol for the structural validation of this molecule, moving beyond simple peak listing to a mechanistic understanding of the spectral features.[1][2]
Experimental Protocol: The "Dry DMSO" Standard
The choice of solvent is not merely about solubility; it is about controlling the exchange rate of the boronic acid protons.[1][2]
Critical: DMSO acts as a Lewis base, coordinating to the empty p-orbital of Boron.[2] This stabilizes the monomeric form and slows proton exchange, allowing the distinct ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
signal to be observed.[2]
Concentration
10–15 mg in 0.6 mL
High concentrations favor boroxine formation.[2] Low concentrations favor the monomeric species.[2]
Water Content
< 0.05%
"Wet" DMSO catalyzes rapid proton exchange, causing the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
signal to broaden into the baseline or merge with the water peak.[2]
Temperature
298 K (25 °C)
Elevated temperatures accelerate exchange and shift the equilibrium.[1][2]
The Boroxine-Acid Equilibrium Workflow[1][2]
The following diagram illustrates the dynamic equilibrium that defines the quality of your spectrum.
Figure 1: The dehydration equilibrium.[1][2] In non-coordinating solvents (e.g., CDCl3), the spectrum often shows a mixture of Acid and Boroxine.[1][2] DMSO-
shifts the equilibrium left, simplifying the spectrum.
Spectral Analysis: 1H NMR (400 MHz, DMSO-
)
The Aromatic Region (7.0 – 8.2 ppm)[1][2][3]
This region is defined by the ABX spin system modified by heteronuclear coupling to ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
F. The Fluorine atom splits every proton signal, creating a "doublet of..." pattern for each resonance.[2]
Most shielded (upfield) due to resonance donation from F. The large coupling makes this look like a triplet ().[2]
-B(OH)2
Boronic Acid
8.10 – 8.30
s (Broad)
N/A
Diagnostic singlet.[1][2] Integral should be 2H.[2] Disappears on shake.
Detailed Splitting Logic (The Fluorine Effect)
The most common error in analyzing this spectrum is misinterpreting the H-5 signal as a triplet due to adjacent protons.[2] It is actually a doublet of doublets where the H-F coupling constant (
) is accidentally similar to the H-H coupling constant ().
Figure 2: Splitting tree for the H-5 proton.[1][2] The strong Fluorine coupling is the primary splitter, followed by the ortho-proton coupling.[1]
Quality Control & Troubleshooting
The "Boroxine Trap"
If you observe a second set of smaller aromatic peaks slightly upfield (0.1–0.2 ppm difference) from the main signals, do not reject the batch immediately. [1][2]
Cause: Partial dehydration to the boroxine trimer.[2]
L of to the NMR tube.[2] This hydrolyzes the boroxine back to the acid (though it will also erase the OH peak).[1][2] If the extra peaks collapse into the main set, the sample is chemically pure but partially dehydrated.[1][2]
Impurity Profile[2]
Pinacol Contamination: If synthesized via Miyaura borylation, look for a sharp singlet at ~1.2 ppm (12H).[1][2]
Prodeboronation: Look for 1-bromo-2-fluorobenzene signals (loss of the boronic acid group).[1][2] This usually manifests as a new multiplet in the 7.0–7.3 ppm region.[1][2]
Advanced Verification: 19F-Decoupled 1H NMR
For definitive characterization in a regulatory environment (e.g., IND submission), run a ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Value: This experiment proves that the complex splitting is indeed due to the fluorine atom and not an impurity mixture.[1][2]
References
General Boronic Acid NMR Shifts
Hall, D. G.[1][2] (Ed.).[2][3][4][5] (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[1][2] Wiley-VCH.[1][2] [1][2]
Compound Specific Data (Analogous 4-F and 3-F systems)
PubChem Compound Summary for (4-Fluorophenyl)boronic acid. National Center for Biotechnology Information.[2] Accessed Oct 2023.[2] Link
SpectraBase Spectrum ID IKHJsD2l6q2 (3-Fluorophenylboronic acid).[1][2][6] Wiley Science Solutions.[2] Link[1][2][6]
Fluorine Coupling Constants
Dolbier, W. R. (2009).[1][2] Guide to Fluorine NMR for Organic Chemists. Wiley.[2][4] (Standard reference for
values in aromatic systems).
Boroxine Equilibrium Studies
Tokunaga, Y., et al. (2002).[1][2] Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Journal of Chemical Society, Perkin Transactions 2.[1][2][5] Link
(3-Bromo-4-fluorophenyl)boronic acid is a bifunctional organometallic intermediate critical to medicinal chemistry workflows. It features two distinct electrophilic handles: a boronic acid moiety for Suzuki-Miyaura coupling and a bromine substituent available for subsequent functionalization.[1][2]
However, its utility is compromised by its intrinsic thermodynamic instability.[1] Unlike simple organic solids, aryl boronic acids exist in a dynamic equilibrium with their anhydrides (boroxines) and are susceptible to hydrolytic C-B bond cleavage (protodeboronation).[1] The presence of electron-withdrawing groups (Fluorine at C4, Bromine at C3) exacerbates specific degradation pathways, necessitating a storage protocol that goes beyond standard "cool and dry" recommendations.
This guide details the mechanistic underpinnings of these instabilities and provides a self-validating storage and handling system.
Mechanisms of Instability (The "Why")
To preserve this reagent, one must understand the three competing pathways that degrade its purity: Dehydration (reversible), Protodeboronation (irreversible), and Oxidation (irreversible).
The Boroxine Dehydration Cycle (Stoichiometric Drift)
Boronic acids are not static molecules.[1] They spontaneously dehydrate to form cyclic trimers called boroxines .[1] This is an entropy-driven process favored by the release of water.[1]
Impact on Purity: This is not chemical decomposition but a change in stoichiometry.[1] A "pure" sample may actually be a 70:30 mixture of acid and boroxine.[1] This alters the effective molecular weight, leading to stoichiometry errors in precise coupling reactions.
Substituent Effect: The electron-withdrawing F and Br atoms increase the Lewis acidity of the boron center, making the monomer more hygroscopic and prone to rapid re-hydration in humid air, leading to "caking" and physical hysteresis.
Protodeboronation (Irreversible C-B Cleavage)
This is the most critical degradation pathway.[1] The C-B bond cleaves, replacing the boronic acid group with a proton.
Mechanism: For electron-deficient systems (like 3-Br-4-F), the pathway is often base-catalyzed.[1] Hydroxide attacks the boron to form a boronate "ate" complex, which then collapses to liberate the arene.
Risk Factor: The 4-Fluorine and 3-Bromine atoms stabilize the transient aryl anion intermediate, effectively lowering the activation energy for this cleavage compared to phenylboronic acid.
Catalyst Contamination: Trace transition metals (Cu, Pd) or basic impurities significantly accelerate this process.[1]
Self-Coupling (Oligomerization)
Unique Hazard: Because this molecule contains both a boronic acid (nucleophile) and a bromide (electrophile), it is a "latent monomer."[1]
Risk: If exposed to trace Palladium (Pd) contaminants and base, the molecule can undergo head-to-tail Suzuki polymerization, forming insoluble oligomers.
Visualization of Degradation Pathways
The following diagram maps the kinetic and thermodynamic fate of the molecule.
Figure 1: The central equilibrium (Green/Yellow) is reversible and manageable. The red pathways represent irreversible loss of the pharmacophore.
Storage & Handling Protocol
This protocol is designed to minimize the boroxine cycle and eliminate protodeboronation triggers.[1]
The "Gold Standard" Storage System
Parameter
Specification
Scientific Rationale
Temperature
2°C to 8°C
Arrhenius suppression of protodeboronation rates.[1] Freezing (-20°C) is acceptable but risks condensation upon thawing.[1]
Amber glass blocks UV (protects C-Br bond).[1] Glass is preferred over plastic to prevent gas permeability, though tight sealing is paramount.[1]
Desiccant
Required
Store the vial inside a secondary jar containing Drierite or Silica Gel.[1] This "locks" the compound in the boroxine state, preventing caking.
Handling Workflow
Warm-Up: Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric water onto the solid, instantly accelerating hydrolysis and caking.
Aliquot: Do not return unused powder to the stock vial. Contamination with spatulas (potentially carrying trace bases or metals) can trigger bulk degradation.[1]
Before committing this reagent to a high-value GMP synthesis, validate its integrity.
Analytical Validation (NMR)
Standard HPLC often hydrolyzes the boroxine on the column, giving a false "single peak." 1H-NMR is the only reliable method to determine the Acid:Boroxine ratio.
Quantitative Check: Integrate aryl protons against an internal standard (e.g., 1,3,5-trimethoxybenzene). If the effective molecular weight is high (due to boroxine), the calculated molarity will be off unless corrected.
Re-Purification Protocol (Recrystallization)
If the compound is yellowing (oxidation) or contains insoluble specks (oligomers):
Dissolution: Dissolve crude solid in minimum hot water (
C). The presence of F/Br reduces water solubility compared to PhB(OH)2, so moderate heating is required.
Filtration: Hot filter through a glass frit to remove insoluble oligomers.
Crystallization: Allow to cool slowly to room temperature, then to
. Note: Aggressive drying will convert the acid entirely to the boroxine. This is acceptable as long as you account for the mass change (MW 218.8 vs MW ~200.8 equivalent).
Experimental Workflow: QC Decision Tree
Figure 2: A logical flow for determining reagent suitability.[1] Visual yellowing often indicates phenol formation (oxidation).[1]
References
Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (The authoritative text on boronic acid properties and equilibria).[1]
Cox, P. A., et al. (2017).[1] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion". Journal of the American Chemical Society, 139(37), 13156–13165. Link[1]
Iovine, P. M., et al. (2008).[1] "Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers". Journal of Physical Chemistry A, 112(30), 6893–6902.[1] (Establishes the entropy-driven nature of the dehydration cycle). Link[1]
Sigma-Aldrich. (2023).[1] Safety Data Sheet: 3-Bromo-4-fluorophenylboronic acid. (Standard handling and safety data). Link
Precision Synthesis of Boronic Acids via Grignard Transmetallation
A Process Chemistry Perspective for High-Purity Applications Executive Summary The synthesis of boronic acids via Grignard transmetallation is a cornerstone of modern medicinal chemistry, primarily serving as the precurs...
Author: BenchChem Technical Support Team. Date: February 2026
A Process Chemistry Perspective for High-Purity Applications
Executive Summary
The synthesis of boronic acids via Grignard transmetallation is a cornerstone of modern medicinal chemistry, primarily serving as the precursor step for Suzuki-Miyaura cross-couplings. While conceptually simple, the reaction is plagued by a specific failure mode: the "over-addition" of the Grignard reagent to form borinic acids (
) or boranes ().
This guide moves beyond standard textbook preparations to address the kinetic and thermodynamic controls required to isolate the mono-substituted boronic acid with high fidelity. It prioritizes the "Inverse Addition" protocol and steric modulation of borate esters as the primary control levers for researchers and process chemists.
Part 1: Mechanistic Dynamics & The "Ate" Complex
The success of this reaction hinges on the stability of the tetra-coordinate boronate intermediate, known as the "ate" complex.
The Kinetic Fork in the Road
When a Grignard reagent (
) encounters a trialkyl borate (), the goal is to stop the reaction at the mono-substituted "ate" complex ().
Step 1 (Desired): Nucleophilic attack of the carbanion on the empty p-orbital of the boron. This forms the stable, negatively charged "ate" complex.
The Danger Zone: If the temperature rises or the stoichiometry is locally imbalanced, the "ate" complex ejects an alkoxide leaving group (
). This restores the neutral, electrophilic character of the boron species ().
Step 2 (Catastrophic): The newly formed mono-boronate ester is more electrophilic than the original trialkyl borate. It immediately reacts with any remaining Grignard to form the bis-substituted borinic acid precursor.
Key Insight: The reaction must be kept under Kinetic Control . The "ate" complex must remain intact until the acidic quench destroys the remaining Grignard reagent.
Figure 1: The mechanistic pathway illustrating the critical divergence between stable "ate" complex formation and the dissociation leading to impurities.
Part 2: Critical Process Parameters (CPP)
Electrophile Selection: TMB vs. TiPB
The choice of borate ester is the single most effective way to prevent over-addition.
Parameter
Trimethyl Borate (TMB)
Triisopropyl Borate (TiPB)
Recommendation
Steric Bulk
Low
High
TiPB for selectivity
Reactivity
High (Prone to over-addition)
Moderate (Controlled)
TiPB for complex substrates
Cost
Low
Moderate
TMB for commodity chemicals only
"Ate" Stability
Low (Dissociates easily)
High (Sterics trap the complex)
TiPB
Workup
Methanol by-product is toxic
Isopropanol is benign
TiPB
Expert Insight: For high-value pharmaceutical intermediates, always start with Triisopropyl Borate (TiPB) . The steric bulk of the isopropyl groups physically blocks the approach of a second Grignard molecule and stabilizes the "ate" complex at higher temperatures (up to -20°C), whereas TMB often requires -78°C.
Mode of Addition: The "Inverse" Advantage
Standard Addition (Borate into Grignard): High risk. At the start, Grignard is in massive excess relative to the drops of Borate. Localized hot spots lead to immediate double-addition.
Inverse Addition (Grignard into Borate):Preferred. The Borate is in excess throughout the addition. As the Grignard enters, it is immediately consumed by the vast excess of electrophile, statistically favoring mono-substitution.
Drying: Flame-dry a 3-neck round bottom flask (RBF) and cool under a stream of Argon. Moisture kills Grignard reagents instantly.
Solvent: Use anhydrous THF (Tetrahydrofuran). Diethyl ether is acceptable but THF solubilizes the "ate" complex better, preventing precipitation which can trap unreacted Grignard.
Phase 2: The Transmetallation
Charge the Borate: Add Triisopropyl borate (1.2 equivalents) and anhydrous THF to the reaction flask.
Why 1.2 equiv? A slight excess ensures every mole of Grignard finds a Borate immediately.
Cryogenics: Cool the Borate solution to -78°C (Dry ice/Acetone).
Note: With TiPB, you can often run at -40°C, but -78°C is the "safe" standard for initial R&D.
Grignard Addition: Load the Grignard reagent (1.0 equiv) into a pressure-equalizing addition funnel.
Dropwise Addition: Add the Grignard slowly over 30–60 minutes.
Monitor: Internal temperature must not rise above -65°C .
Visual: The solution may become cloudy as the magnesium salts/ate complex form.
The Soak: Once addition is complete, stir at -78°C for 30 minutes. Then, allow the mixture to warm to 0°C over 1–2 hours.
Why warm up? This ensures complete conversion. Since the "ate" complex with TiPB is stable, it will not dissociate to the borinic acid at 0°C.
Phase 3: Hydrolysis & Workup
Quench: Pour the reaction mixture into a beaker containing 2M HCl (excess) and crushed ice. Stir vigorously for 30 minutes.
Chemistry:
protonates the alkoxides, breaking the "ate" complex and releasing .
Extraction: Extract with Diethyl Ether or EtOAc. The boronic acid moves to the organic layer; Magnesium salts stay in the aqueous layer.
Concentration: Dry organic layer over
, filter, and concentrate in vacuo.
Purification (Crucial): Boronic acids often form waxy anhydrides (boroxines) upon drying.
Recrystallization: Dissolve the crude solid in minimum hot water (or water/acetone mix). Cool to 4°C. Boronic acids crystallize beautifully; impurities often stay in the liquor.
Figure 2: Step-by-step workflow for the Inverse Addition protocol.
Part 4: Troubleshooting & Impurity Profiling
Problem: Low Yield / "Oiling Out"
Cause: Formation of the Boroxine (cyclic trimeric anhydride).
Solution: Boronic acids exist in equilibrium with boroxines. This is not necessarily a failure. If you need the free acid, recrystallize from water. The water shifts the equilibrium back to
.
Problem: Presence of
(Borinic Acid)
Diagnosis: NMR shows extra alkyl signals; Mass Spec shows dimer mass.
Root Cause: Temperature spike during addition or insufficient mixing.
Fix: Switch to Inverse Addition (if not already used) or switch from TMB to TiPB .
Problem: Protodeboronation (
)
Cause: Some heterocycles (e.g., 2-pyridine, 2-furan) are unstable in acid.
Fix: Use a milder quench (e.g., saturated
or Acetic Acid) instead of strong HCl.
References
Brown, H. C., & Cole, T. E. (1983). Organoboranes.[1][2][3][4][5] 31. A simple preparation of boronic esters from organolithium reagents and selected trialkoxyboranes. Organometallics.[1][3][6]
Santucci, K., et al. (2008). Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives.[7] Organic Process Research & Development.
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
Li, W., et al. (2011).[6] Continuous Flow Synthesis of Arylboronic Acids.[6] Organic Letters.[6]
Technical Whitepaper: Physicochemical & Functional Characteristics of Substituted Phenylboronic Acids
The following technical guide is structured to provide actionable, high-level insights for researchers working with substituted phenylboronic acids. It moves beyond standard textbook definitions to address stability, rea...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to provide actionable, high-level insights for researchers working with substituted phenylboronic acids. It moves beyond standard textbook definitions to address stability, reactivity, and purification challenges encountered in the lab.
Executive Summary
Substituted phenylboronic acids (PBAs) function as versatile Lewis acids, critical in Suzuki-Miyaura cross-coupling, carbohydrate sensing, and protease inhibition. Their utility is governed by a delicate equilibrium between the neutral trigonal acid, the tetrahedral boronate anion, and the dehydrated boroxine trimer. This guide dissects the electronic and steric factors dictating these equilibria, provides mechanistic insights into their primary failure mode (protodeboronation), and offers a field-proven protocol for their purification.
Electronic & Structural Physicochemistry
The utility of PBAs rests on the empty
-orbital of the boron atom, rendering it a Lewis acid. The key parameter for any application is the , which dictates the speciation (neutral vs. anionic) at a given pH.
The Hammett Correlation & Acidity
The acidity of phenylboronic acid (parent
) is significantly influenced by ring substituents. Unlike carboxylic acids, the sensitivity to electronic effects is high, with a reaction constant () of approximately 2.1 .
Electron-Withdrawing Groups (EWGs): Substituents like
or stabilize the negative charge on the tetrahedral boronate anion, significantly lowering the (making the compound more acidic).
Electron-Donating Groups (EDGs): Substituents like
or destabilize the anion, raising the .
Table 1: Impact of Substituents on Electronic Character
In solution, PBAs exist in a dynamic equilibrium. The formation of the boroxine (anhydride trimer) is driven by dehydration and is often the form observed in solid-state storage. In aqueous basic media, the boronate anion becomes the dominant species, which is the active nucleophile in cross-coupling.
Figure 1: Phenylboronic Acid Equilibria
Caption: The dehydration equilibrium (left) and ionization equilibrium (right). The boronate anion is the active species for both sugar binding and metal transmetallation.
Stability Profiles: The Protodeboronation Challenge
The most common failure mode for PBAs is protodeboronation —the cleavage of the C-B bond and replacement with a proton. This is distinct from oxidation and is often catalyzed by the very conditions required for reaction (high pH, metal catalysts).
Mechanism (Kuivila Pathways)
Understanding the mechanism allows for rational mitigation.
): Involves the boronate anion.[3] The hydroxide attacks the boron, and the C-B bond cleaves. This is the dominant pathway in Suzuki couplings.
Metal-Catalyzed: Transition metals (Pd, Cu) can facilitate C-B cleavage without productive coupling, often requiring lower temperatures or anhydrous conditions to mitigate.
Caption: The Kuivila base-catalyzed pathway. The formation of the boronate anion makes the ipso-carbon susceptible to protonation by water.
Synthetic Utility: The Suzuki-Miyaura Paradigm[4]
In the context of drug development, the Suzuki-Miyaura coupling is ubiquitous. The key insight for process chemists is that transmetallation is often the rate-determining step , and it requires the boronate species.
The "Base" Paradox: Strong bases accelerate transmetallation by forming the reactive boronate anion (see Fig 1). However, high pH also accelerates protodeboronation (see Fig 2).
Optimization Strategy: For unstable substrates (e.g., polyfluorinated PBAs or 2-heteroaryl boronic acids), use weak bases (e.g.,
) or non-aqueous conditions with anhydrous bases () to minimize the concentration of the hydrolytically sensitive boronate intermediate while maintaining catalytic turnover.
Biological Applications: Sensing & Inhibition
Carbohydrate Recognition (The Diol Trap)
PBAs reversibly form cyclic esters with cis-1,2- or 1,3-diols (like glucose). This interaction is pH-dependent.[4]
Mechanism: The neutral acid binds diols weakly. The boronate anion binds diols strongly because the formation of the cyclic boronate ester relieves bond-angle strain (tetrahedral geometry is preferred for the ester).
Physiological Constraint: To sense glucose at blood pH (7.4), the PBA must have a
close to 7.4. Standard PBA ( 8.8) is inefficient.
Solution: Introduce an EWG (e.g.,
or ortho-substituent) to lower the to , ensuring the boronate anion is present at physiological pH.
Figure 3: Glucose Binding Mechanism
Caption: Signal transduction in glucose sensors relies on the shift from the free anion to the cyclic ester, often modulating fluorescence or hydrogel swelling.
Experimental Protocol: Purification via Diethanolamine (DABO)
Purifying PBAs by silica chromatography is notoriously difficult due to streaking (interaction with silanols). Recrystallization is often inefficient.[5] The Diethanolamine (DEA) adduct method is a superior, self-validating protocol.
Rationale
DEA reacts with boronic acids to form a highly crystalline, air-stable, tetracoordinate "ate" complex (DABO boronate). This precipitates from non-polar solvents, leaving impurities behind.
Step-by-Step Methodology
Adduct Formation:
Dissolve crude phenylboronic acid (1.0 equiv) in minimal THF or diethyl ether.
Add diethanolamine (1.05 equiv) slowly.
Stir at room temperature for 30 minutes. The DABO adduct will precipitate as a white solid.
Filtration:
Filter the solid and wash copiously with cold ether/pentane to remove organic impurities and boroxine trimers.
Hydrolysis (Recovery):
Suspend the purified DABO solid in a biphasic mixture of
and (aq).
Stir vigorously for 20 minutes. The acid cleaves the N-B coordination.
Separate the organic layer, dry over
, and concentrate.
Validation:
NMR is the diagnostic tool.
DABO Complex: Sharp peak at
(tetrahedral).
Free Acid: Broad peak at
(trigonal).
References
Hall, D. G. (2011).[6][7][8] Structure, Properties, and Preparation of Boronic Acid Derivatives.[9] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[3][7] Wiley-VCH.[7] Link
Kuivila, H. G., et al. (1961). Electrophilic Displacement Reactions. X. General Acid Catalysis in the Protodeboronation of Areneboronic Acids. Journal of the American Chemical Society, 83(9), 2159–2163. Link
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
Bull, S. D., et al. (2013). Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. Accounts of Chemical Research, 46(2), 312–326. Link
Technical Guide: Synthesis and Discovery of (3-Bromo-4-fluorophenyl)boronic Acid
The following technical guide details the discovery context, retrosynthetic logic, and step-by-step synthesis of (3-Bromo-4-fluorophenyl)boronic acid , a critical intermediate in modern medicinal chemistry. CAS Registry...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the discovery context, retrosynthetic logic, and step-by-step synthesis of (3-Bromo-4-fluorophenyl)boronic acid , a critical intermediate in modern medicinal chemistry.
(3-Bromo-4-fluorophenyl)boronic acid is a bifunctional building block extensively used in the development of kinase inhibitors (e.g., p38 MAP kinase) and agrochemicals. Its structural utility lies in its orthogonal reactivity :
The Boronic Acid (C1): Ready for Suzuki-Miyaura coupling to build biaryl scaffolds.
The Bromide (C3): A "handle" retained after the first coupling, allowing for a second, sequential cross-coupling or Buchwald-Hartwig amination.[1]
The Fluorine (C4): Modulates metabolic stability (blocking para-oxidation) and electronic properties.
Discovery Context:
While simple phenylboronic acids date back to the late 19th century (Michaelis and Becker, 1880), the specific regioisomer (3-bromo-4-fluorophenyl)boronic acid emerged in the patent literature of the late 1990s and early 2000s as drug discovery programs moved toward multi-halogenated scaffolds. It was not the product of a single "Eureka" academic paper but rather the result of applying Miyaura Borylation methodologies to poly-halogenated benzenes.
Retrosynthetic Analysis & Strategic Logic
The synthesis poses a regioselectivity challenge.[2] We must install the boron moiety at the position para to the fluorine atom, while leaving the ortho-bromine intact.
The Selectivity Paradox
Precursor: 2,4-Dibromo-1-fluorobenzene (also known as 1,3-dibromo-4-fluorobenzene).[1]
Path A (Lithium-Halogen Exchange):
-BuLi typically attacks the bromine ortho to the fluorine (C2) due to the strong inductive effect of the fluorine atom (acidifying the position) and potential Li-F coordination. This yields the wrong isomer (2-fluoro-3-bromophenylboronic acid).
Path B (Palladium Catalysis): Pd(0) oxidative addition is sensitive to steric hindrance.[1] The bromine para to the fluorine (C4) is less sterically crowded than the bromine ortho to the fluorine. Therefore, Pd-catalyzed borylation yields the correct target .
Caption: Divergent synthesis pathways based on catalyst choice. Palladium favors the steric accessibility of the para-position, while Lithium favors the electronic activation of the ortho-position.
(Ferrocene ligand prevents debromination side reactions better than ).[1]
Base: Potassium Acetate (KOAc) – mild base is crucial to prevent hydrolysis of the sensitive C-Br bonds.
Step-by-Step Methodology
Step
Operation
Critical Parameter
1
Charge Reactor
Load 2,4-dibromo-1-fluorobenzene (1.0 equiv), (1.1 equiv), and KOAc (3.0 equiv) into a flask.
2
Inert Atmosphere
Evacuate and backfill with or Argon (3 cycles).[1] poisons the Pd(0) species.
3
Solvent Addition
Add anhydrous 1,4-Dioxane or DMSO (0.2 M concentration).[1] Degas solvent prior to addition.
4
Catalyst Addition
Add (3-5 mol%).[1] The solution typically turns dark red/brown.
5
Heating
Heat to 80–90 °C for 4–12 hours. Monitor by HPLC/TLC.
6
Workup
Cool to RT. Filter through Celite to remove Pd black and inorganic salts. Concentrate filtrate.
7
Hydrolysis (Optional)
The product is the pinacol ester. To get the free acid: Treat with in THF/Water, followed by dilute HCl.[1]
Reaction Mechanism & Selectivity
The cycle begins with the oxidative addition of
into the C-Br bond.
Site Selectivity: The C4-Br bond is sterically exposed. The C2-Br bond is flanked by the Fluorine atom. The bulky
complex preferentially inserts at C4.
Caption: The Suzuki-Miyaura catalytic cycle. The regioselectivity is determined at the Oxidative Addition step, favoring the less hindered C4 position.[1]
Alternative Route: The Sandmeyer Reaction
If the dibromide precursor is unavailable, or if strict avoidance of Pd contaminants is required, the Sandmeyer route via the aniline is the classic "ground-up" synthesis.
Precursor: 3-Bromo-4-fluoroaniline.
Diazotization: Treat the aniline with
/ (aq) at 0°C to form the diazonium salt.
Borylation: React the diazonium species with Bis(pinacolato)diboron in the presence of a mild catalyst (or Cu-catalyzed Sandmeyer-type borylation).
Advantage: Regiochemistry is fixed by the starting aniline.
Disadvantage: Radical intermediates can lead to defluorination or hydrodebromination side products; scale-up of diazonium salts poses safety risks.
Analytical Data & Validation
To validate the synthesis of the correct isomer, compare NMR splitting patterns.
Isomer
1H NMR Signature (Aromatic Region)
Target (3-Br-4-F)
Doublet of Doublets (dd) for protons adjacent to F. Look for a strong coupling constant () at the C5 position and a meta-coupling at C2.
Wrong Isomer (2-F-3-Br)
The proton pattern will shift significantly due to the change in shielding relative to the boronic acid.
Note: The H-5 proton is a triplet-like dd due to large ortho-F coupling.
References
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995 , 95(7), 2457–2483.[1] Link[1]
Ishiyama, T.; Murata, M.; Miyaura, N. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters."[1] The Journal of Organic Chemistry, 1995 , 60(23), 7508–7510.[1] Link[1]
Patents: See e.g., WO 2003/099824 (Vertex Pharmaceuticals) or US 2004/0116388 for early industrial applications of this specific intermediate in kinase inhibitor synthesis.[1]
Najera, C.; Sansano, J. M. "The efficacy of palladium catalysts in the Suzuki–Miyaura cross-coupling reactions."[1] Organic Preparations and Procedures International, 2010 , 42(6).[1] (Review of catalyst choices for hindered halides).
Application Notes and Protocols: (3-Bromo-4-fluorophenyl)boronic acid in Suzuki-Miyaura Coupling
Introduction The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2]...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoborane and an organic halide has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] Among the vast array of available organoboron reagents, (3-Bromo-4-fluorophenyl)boronic acid is a particularly valuable building block. Its unique substitution pattern—a bromine atom for coupling and a fluorine atom to modulate electronic and pharmacokinetic properties—makes it a strategic component in drug discovery programs.[4][5][6]
This guide provides a comprehensive technical overview and a field-proven protocol for the effective use of (3-Bromo-4-fluorophenyl)boronic acid in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings of the reaction, explore the rationale behind the selection of catalysts, bases, and solvents, and present a detailed, step-by-step protocol designed for reproducibility and high-yield synthesis of the desired biaryl compounds.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (in this case, the coupling partner for (3-Bromo-4-fluorophenyl)boronic acid) to a Pd(0) complex. This step forms a Pd(II) species.[7][8] The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[7] For (3-Bromo-4-fluorophenyl)boronic acid, the aryl bromide serves as an excellent coupling partner, offering a good balance of reactivity and stability.
Transmetalation: This is a critical step where the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9][10] The choice of base is therefore not arbitrary and can significantly impact the reaction rate and yield.[9][11]
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the Pd(II) complex, forming the desired C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[7][8]
Visualizing the Catalytic Cycle
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol: Suzuki Coupling of (3-Bromo-4-fluorophenyl)boronic acid
This protocol provides a robust starting point for the coupling of (3-Bromo-4-fluorophenyl)boronic acid with a generic aryl bromide. Optimization may be required for specific substrates.
Reaction Setup: To a clean, dry Schlenk flask equipped with a magnetic stir bar, add (3-Bromo-4-fluorophenyl)boronic acid (1.2 mmol), the aryl bromide (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and potassium carbonate (2.0 mmol).
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add 1,4-dioxane (5 mL) and water (1 mL) to the flask. The use of a biphasic solvent system is common and often enhances the reaction rate.[12]
Degassing: To ensure an oxygen-free environment, which is critical for the stability of the Pd(0) catalyst, degas the reaction mixture. This can be achieved by bubbling nitrogen or argon through the solution for 10-15 minutes or by subjecting the flask to several cycles of vacuum and backfilling with an inert gas.
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the aryl bromide.[13]
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
The selection of the palladium source and its associated ligands is a critical parameter for a successful Suzuki coupling. While Pd(PPh₃)₄ is a robust and commonly used catalyst, other palladium sources and ligands can offer improved activity, especially for challenging substrates.[14]
Catalyst/Ligand System
Key Features & Applications
Pd(PPh₃)₄
A versatile and widely used catalyst for a broad range of substrates.
Pd(OAc)₂ + Ligand
A common precursor that forms the active Pd(0) species in situ. Often used with phosphine ligands.
Buchwald Ligands
(e.g., SPhos, XPhos) Bulky, electron-rich phosphine ligands that are highly effective for coupling sterically hindered or unreactive substrates.[15]
N-Heterocyclic Carbenes (NHCs)
Strong sigma-donating ligands that can form highly stable and active palladium complexes, often effective for coupling aryl chlorides.[15]
The Role of the Base
The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid for transmetalation.[9] Additionally, the base can influence the lifetime of the catalyst and suppress side reactions.[9] The choice of base can be critical for the outcome of the reaction.
Base
Strength
Common Applications & Considerations
K₂CO₃
Moderate
A widely used and effective base for many Suzuki couplings.
Cs₂CO₃
Strong
Often used for less reactive substrates or when a stronger base is required.
K₃PO₄
Strong
A strong, non-nucleophilic base that is effective in many systems.
KF
Mild
Useful for substrates with base-labile functional groups.[15]
Solvent Systems
The solvent system must be capable of dissolving the various components of the reaction and facilitating the interaction between the organic and aqueous phases.[12] Common solvents include ethers (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF).[8] The addition of water is often beneficial, as it can help to dissolve the inorganic base and facilitate the formation of the active boronate species.[16]
Applications in Drug Discovery
The incorporation of the 3-bromo-4-fluorophenyl moiety into molecules is a common strategy in medicinal chemistry. The fluorine atom can enhance metabolic stability, improve binding affinity through favorable interactions with protein targets, and modulate the pKa of nearby functional groups. The bromine atom serves as a handle for further functionalization via cross-coupling reactions, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[4][5] Boron-containing compounds themselves are also an emerging class of therapeutic agents.[6][17][18]
Conclusion
The Suzuki-Miyaura coupling of (3-Bromo-4-fluorophenyl)boronic acid is a powerful and versatile tool for the synthesis of complex fluorinated biaryl compounds. By understanding the underlying mechanism and carefully selecting the reaction parameters—catalyst, base, and solvent—researchers can achieve high yields and reproducible results. The protocol and insights provided in this guide serve as a solid foundation for the successful application of this important building block in drug discovery and development programs.
References
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170–7173. Available from: [Link]
HZPT Blog. (2024). why use base in suzuki coupling. Available from: [Link]
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
Maseras, F., & Pérez-Temprano, M. H. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 128(37), 12274–12275. Available from: [Link]
Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available from: [Link]
The Organic Chemistry Tutor. (2021). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. YouTube. Available from: [Link]
MDPI. (2020). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available from: [Link]
Google Patents. (2012). CN102731542A - Preparation method of p-bromophenyl-boric acid.
Lima, G. P., de Souza, A. L. F., da Silva, J. L. F., & Oglive, C. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal, 9(5), 1344-1349. Available from: [Link]
de Vries, J. G. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Topics in Catalysis, 40(1-4), 147-158. Available from: [Link]
Myers, A. The Suzuki Reaction. Chem 115. Available from: [Link]
ResearchGate. (2020). (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available from: [Link]
Perera, D., Tucker, J. W., & McQuade, D. T. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 524-529. Available from: [Link]
Baker, S. J., Ding, C. Z., & Akama, T. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(11), 3254. Available from: [Link]
Al-dujaili, A. H., & Al-Zuhairi, A. J. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19043-19066. Available from: [Link]
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available from: [Link]
SciSpace. (2020). Electrochemical Synthesis of Biaryls via Oxidative Intramolecular Coupling of Tetra(hetero)arylborates. Available from: [Link]
Smith, A. W., & Ball, M. (2021). Data-Led Suzuki-Miyaura Reaction Optimization: Development of a Short Course for Postgraduate Synthetic Chemists. Journal of Chemical Education, 98(2), 576–583. Available from: [Link]
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]
Schafer, A. G., Wimmer, L., & Carreira, E. M. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Angewandte Chemie International Edition, 60(45), 24203-24207. Available from: [Link]
Das, P., & Nath, M. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. RSC Advances, 14(28), 20058-20067. Available from: [Link]
Vantourout, J. C., Miras, H. N., & Watson, A. J. B. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(15), 9816–9823. Available from: [Link]
Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available from: [Link]
ResearchGate. (2004). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Available from: [Link]
Al-dujaili, A. H., & Al-Zuhairi, A. J. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112282. Available from: [Link]
Chemical Review and Letters. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Available from: [Link]
Bajusz, D., & Keresztes, G. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Available from: [Link]
Application Notes and Protocols for Advanced Medicinal Chemistry Synthesis
Introduction: Accelerating Drug Discovery Through Synthetic Innovation The modern medicinal chemist faces the dual challenge of synthesizing increasingly complex molecules while accelerating the timeline for lead identif...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Accelerating Drug Discovery Through Synthetic Innovation
The modern medicinal chemist faces the dual challenge of synthesizing increasingly complex molecules while accelerating the timeline for lead identification and optimization. Traditional synthetic approaches are often insufficient to meet the demands of contemporary drug discovery, which requires the rapid exploration of vast and diverse chemical space.[1][2] This guide delves into three transformative synthesis platforms that have become indispensable in medicinal chemistry: DNA-Encoded Libraries (DEL) for unparalleled library scale, Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry" for precision bioconjugation, and Photoredox Catalysis for accessing novel chemical transformations under mild conditions.[3][4][5]
This document is structured to provide not just protocols, but the strategic and mechanistic reasoning behind them. By understanding the causality of each experimental step, researchers can better troubleshoot, adapt, and innovate in their own laboratories.
Section 1: High-Throughput Hit Discovery: The DNA-Encoded Library (DEL) Workflow
Conceptual Overview: Miniaturizing the Discovery Engine
DNA-Encoded Library (DEL) technology has revolutionized early-phase drug discovery by enabling the synthesis and screening of billions of small molecules in a single experiment.[4][6] The core principle is simple yet powerful: each small molecule in the library is covalently attached to a unique DNA barcode that chronicles its synthetic history.[6] Screening is performed by affinity selection against a protein target; molecules that bind are enriched, and their DNA barcodes are identified through high-throughput sequencing.[7] This approach bypasses the logistical and cost limitations of traditional high-throughput screening (HTS).[8]
The success of a DEL campaign is fundamentally dependent on the quality and diversity of the library, which in turn relies on the efficiency and fidelity of "DNA-compatible" chemical reactions. These reactions must proceed in aqueous environments, under mild conditions, and without damaging the DNA tag.[9]
The DEL Synthesis and Screening Workflow
The DEL workflow is a cyclical process involving library synthesis via a "split-and-pool" strategy, followed by affinity screening and data analysis.
Caption: Simplified catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Detailed Protocol: Fluorescent Labeling of a Protein
This protocol details the labeling of a purified protein containing a bio-orthogonally incorporated azide group with an alkyne-functionalized fluorescent dye.
Expert Insight: The copper(I) catalyst is prone to oxidation to the inactive Cu(II) state. [10]Therefore, the reaction is typically run with a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate) to generate Cu(I) in situ. [11]Furthermore, a stabilizing ligand, such as THPTA or BTTAA, is essential to protect the protein from copper-mediated damage and to enhance catalyst solubility and efficiency in aqueous buffers.
[12]
Protocol: CuAAC Labeling of an Azide-Modified Protein
Materials:
Azide-modified protein (e.g., BSA-Azide): 1 mg/mL solution in PBS, pH 7.4.
Alkyne-Fluorophore (e.g., DBCO-Fluor 488): 10 mM stock in DMSO.
Copper(II) Sulfate (CuSO₄): 20 mM stock in nuclease-free water.
Ligand (THPTA): 100 mM stock in nuclease-free water.
Sodium Ascorbate: 300 mM stock in nuclease-free water (must be prepared fresh).
PBS (Phosphate-Buffered Saline), pH 7.4.
Microcentrifuge tubes.
Procedure:
Prepare Protein Solution: In a 1.5 mL microcentrifuge tube, add 50 µL of the 1 mg/mL azide-modified protein solution.
Add Labeling Reagent: Add 1 µL of the 10 mM Alkyne-Fluorophore stock solution to the protein. This corresponds to a final concentration of ~200 µM, a significant excess to drive the reaction to completion. Vortex briefly.
Prepare Click-Reaction Premix: In a separate tube, prepare the catalyst premix immediately before use. Combine:
10 µL of 20 mM CuSO₄
2 µL of 100 mM THPTA
Causality: The ligand chelates the copper, preventing it from precipitating in the phosphate buffer and protecting the protein from oxidative damage.
Initiate the Reaction:
Add 12 µL of the CuSO₄/THPTA premix to the protein/alkyne solution.
Add 7 µL of freshly prepared 300 mM sodium ascorbate solution to initiate the reaction. The final volume will be approximately 70 µL.
Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) state.
[11] 5. Incubation: Incubate the reaction at room temperature for 1 hour, protected from light.
Purification: Remove the unreacted dye and catalyst components. For proteins, this is effectively achieved using a desalting spin column (e.g., Zeba Spin Desalting Columns) equilibrated with PBS.
Analysis: Confirm successful labeling via SDS-PAGE. The labeled protein will be fluorescent under UV illumination, while the unlabeled control will not. Protein concentration can be determined via a Bradford assay, and dye concentration via absorbance, allowing for the calculation of the degree of labeling.
Always prepare sodium ascorbate solution fresh before use.
Copper catalyst sequestered by thiols (e.g., from DTT or cysteine residues).
Use a copper-chelating ligand like THPTA. If high thiol concentration is unavoidable, increase the concentration of the copper/ligand complex.
Inaccessible alkyne/azide group on the biomolecule.
Perform the reaction in the presence of a mild denaturant (e.g., 1 M urea or 0.1% SDS) to expose the reactive handle.
Protein Precipitation
Copper-mediated aggregation or oxidation.
Ensure a sufficient excess of a protective ligand (ligand:copper ratio of 2:1 to 5:1) is used. Degas solutions to remove oxygen.
High Background Signal
Non-specific binding of the alkyne-fluorophore.
Include a purification step (e.g., spin column) after labeling. Run a control reaction without the copper catalyst to assess non-specific labeling. [14][15]
Section 3: Accessing Novel Chemical Space: Photoredox Catalysis
Conceptual Overview: Using Light to Forge New Bonds
Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling the formation of challenging chemical bonds under remarkably mild conditions. [3][16]The strategy relies on a photocatalyst that absorbs visible light, converting it into chemical energy to facilitate single-electron transfer (SET) events with organic substrates. [16][17]This process generates highly reactive radical intermediates that can participate in unique reaction pathways, often inaccessible through traditional thermal methods.
[18][19]
The General Photoredox Catalytic Cycle
Photoredox reactions can proceed through either an oxidative or a reductive quenching cycle, depending on whether the excited photocatalyst first reacts with an electron donor or an electron acceptor.
Caption: General mechanisms for oxidative and reductive quenching cycles in photoredox catalysis.
The Giese reaction involves the addition of a carbon-centered radical to an electron-deficient alkene (a Michael acceptor). [2]Photoredox catalysis provides a mild way to generate the necessary radical from precursors like alkyl halides or carboxylic acids. [16][20]This protocol describes the addition of a radical generated from an unactivated alkyl bromide to an α,β-unsaturated amide.
Expert Insight: The choice of photocatalyst is determined by its redox potentials. The excited state of the catalyst must be sufficiently reducing to reduce the alkyl bromide (initiating the radical formation) and the ground state of the resulting oxidized catalyst must be able to be reduced by the silane to turn over the cycle. Degassing the reaction is critical as oxygen can quench the excited state of the photocatalyst.
Protocol: Silyl-Mediated Giese Addition of an Unactivated Alkyl Bromide
[16]
Reaction Setup: In a 4 mL vial, combine the α,β-unsaturated amide (e.g., 0.62 mmol, 100 mg if MW=161.2 g/mol ), the alkyl bromide (1.86 mmol), Na₂CO₃ (1.24 mmol), and the photocatalyst (0.0062 mmol).
Add Solvent and Reagents: Add anhydrous MeOH (e.g., 2 mL) followed by (Me₃Si)₃SiH (0.465 mmol).
Degassing: Seal the vial with a septum cap and purge with nitrogen or argon for 10-15 minutes to remove dissolved oxygen.
Irradiation: Place the vial approximately 5-10 cm from the blue LED lamp. Ensure the reaction is being stirred vigorously to allow for uniform irradiation.
Causality: The photocatalyst absorbs a photon from the blue LED, promoting it to an excited state with sufficient energy to initiate the single-electron transfer process.
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
Workup: Upon completion, remove the solvent under reduced pressure. The resulting residue can be dissolved in a suitable solvent (e.g., DMSO or ethyl acetate), filtered to remove inorganic salts, and purified by flash column chromatography.
Data Presentation: Properties of Common Photocatalysts
The selection of an appropriate photocatalyst is paramount for reaction success. The following table summarizes the key properties of commonly used catalysts.
[21]
Data compiled from various sources in acetonitrile. Potentials are versus Saturated Calomel Electrode (SCE). E₁/₂ [PC⁺/PC] is the excited state oxidation potential. E₁/₂ [PC/PC⁻] is the ground state reduction potential. E₀,₀ is the excited state energy.*
Conclusion
The synthetic strategies outlined in this guide—DNA-Encoded Libraries, Click Chemistry, and Photoredox Catalysis—represent a paradigm shift in medicinal chemistry. They empower researchers to construct and screen molecular libraries of unprecedented scale, modify complex biomolecules with surgical precision, and forge novel chemical bonds under mild, sustainable conditions. By mastering not only the "how" but also the "why" of these powerful protocols, the drug discovery community is better equipped to tackle the therapeutic challenges of the future.
References
MDPI. (n.d.). Photoredox Catalysis for Sustainable Chemical Synthesis/Medicinal Chemistry. Retrieved from [Link]
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
Analytical Sales. (n.d.). High Fidelity Suzuki-Miyaura Coupling for the Synthesis of DNA Encoded Libraries Enabled by Micelle Forming Surfactants. Retrieved from [Link]
Sato, M. (2015). Specific and quantitative labeling of biomolecules using click chemistry. Frontiers in Physiology, 6, 193. Retrieved from [Link]
Chemspace. (2024). Webinar with AlphaMa: "Intelligent Applications of DNA-Encoded Chemical Libraries". Retrieved from [Link]
Wikipedia. (n.d.). Photoredox catalysis. Retrieved from [Link]
JoVE. (2021). Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry. Retrieved from [Link]
Neri, D., & Scheuermann, J. (2018). DNA-encoded chemical libraries: foundations and applications in lead discovery. Current Opinion in Chemical Biology, 42, 1-9. Retrieved from [Link]
ACS Publications. (n.d.). What is a “DNA-Compatible” Reaction? ACS Combinatorial Science. Retrieved from [Link]
ACS Publications. (2023). Visible-Light Photoredox-Catalyzed Giese Reaction of α-Silyl Ethers with Various Michael Acceptors. The Journal of Organic Chemistry. Retrieved from [Link]
Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
Royal Society of Chemistry. (2018). Silyl-mediated photoredox-catalyzed Giese reaction: addition of non-activated alkyl bromides. Retrieved from [Link]
ResearchGate. (n.d.). Enabling Technologies for Organic Synthesis: DNA-Encoded Libraries. Retrieved from [Link]
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. Retrieved from [Link]
National Science Foundation. (2021). Photophysical Properties and Redox Potentials of Photosensitizers for Organic Photoredox Transformations. Retrieved from [Link]
RECERCAT. (n.d.). Mechanisms of Photoredox Catalysts: The Role of Optical Spectroscopy. Retrieved from [Link]
National Institutes of Health. (2019). A Solution Phase Platform to Characterize Chemical Reaction Compatibility with DNA-Encoded Chemical Library Synthesis. Retrieved from [Link]
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 3(4), 153-162. Retrieved from [Link]
Seneviratne, U. I., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR protocols, 2(2), 100552. Retrieved from [Link]
National Center for Biotechnology Information. (2022). DNA Encoding of Natural Products. Retrieved from [Link]
Royal Society of Chemistry. (2021). DNA-encoded libraries (DELs): a review of on-DNA chemistries and their output. Retrieved from [Link]
Ting Laboratory. (2013). Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Retrieved from [Link]
ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. Retrieved from [Link]
ResearchGate. (2019). Decarboxylative Giese-Type Reaction of Carboxylic Acids Promoted by Visible Light: A Sustainable and Photoredox-Neutral Protocol. Retrieved from [Link]
Royal Society of Chemistry. (2023). Chapter 2: Synthesis in Medicinal Chemistry. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Click Chemistry in Proteomic Investigations. Retrieved from [Link]
ResearchGate. (n.d.). General mechanism of photoredox catalysis. Retrieved from [Link]
Wikipedia. (n.d.). DNA-encoded chemical library. Retrieved from [Link]
MDPI. (2022). Photoredox-Catalyzed Giese Reactions: Decarboxylative Additions to Cyclic Vinylogous Amides and Esters. Retrieved from [Link]
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
Vipergen. (n.d.). DNA Encoded Libraries: Principle of DNA-Compatible Chemical Reactions for High-Throughput Small Molecule Discovery. Retrieved from [Link]
Semantic Scholar. (n.d.). Silyl-mediated photoredox-catalyzed Giese reaction: addition of non-activated alkyl bromides. Retrieved from [Link]
PLOS One. (2015). Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity. Retrieved from [Link]
Macmillan Group, Princeton University. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Retrieved from [Link]
Royal Society of Chemistry. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DF. Retrieved from [Link]
National Center for Biotechnology Information. (2020). Spectral and Electrochemical Properties of Common Photocatalysts in Water: A Compendium for Aqueous Photoredox Catalysis. Retrieved from [Link]
Application Notes and Protocols for C-C Bond Formation with (3-Bromo-4-fluorophenyl)boronic Acid
Introduction: The Strategic Importance of the 3-Bromo-4-fluorophenyl Moiety In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic incorporation of fluorin...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of the 3-Bromo-4-fluorophenyl Moiety
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic incorporation of fluorinated and brominated phenyl scaffolds is of paramount importance. The 3-bromo-4-fluorophenyl group serves as a versatile building block, offering multiple points for diversification. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a molecule, while the bromine atom provides a reactive handle for various cross-coupling reactions.[1] (3-Bromo-4-fluorophenyl)boronic acid is a key reagent that allows for the direct introduction of this valuable moiety through carbon-carbon bond formation, most notably via the Suzuki-Miyaura coupling reaction.
This technical guide provides a comprehensive overview of the application of (3-Bromo-4-fluorophenyl)boronic acid in C-C bond formation, with a primary focus on the robust and widely utilized Suzuki-Miyaura coupling. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss critical parameters for successful execution. Furthermore, this document will address safety considerations and offer a troubleshooting guide to assist researchers in overcoming common challenges.
The Suzuki-Miyaura Coupling: A Powerful Tool for Biaryl Synthesis
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboronic acid and an organic halide or triflate in the presence of a base.[2] This reaction has become a cornerstone of synthetic organic chemistry due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-determining step of the catalytic cycle.
Transmetalation: The organoboronic acid is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of (3-Bromo-4-fluorophenyl)boronic acid with an Aryl Bromide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of (3-Bromo-4-fluorophenyl)boronic acid with a generic aryl bromide. The reaction conditions are based on established methods for the synthesis of fluorinated biphenyls and should be optimized for specific substrates.[3]
Materials and Reagents
(3-Bromo-4-fluorophenyl)boronic acid
Aryl bromide (e.g., 1-bromo-4-methoxybenzene)
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Potassium carbonate (K₂CO₃)
N,N-Dimethylformamide (DMF)
Deionized water
Toluene
Ethyl acetate
Brine (saturated aqueous NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Inert atmosphere (Nitrogen or Argon)
Standard laboratory glassware for workup and purification
Executive Summary The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry for the formation of bonds.[1] While traditional thermal heating (oil bath) is effective, it often suffers from...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry for the formation of
bonds.[1] While traditional thermal heating (oil bath) is effective, it often suffers from long reaction times, variable yields, and difficult purification profiles.
Microwave-assisted synthesis (MAOS) offers a paradigm shift. By utilizing dielectric heating , researchers can access higher temperatures and pressures safely, reducing reaction times from hours to minutes while often improving impurity profiles. This guide provides validated protocols for implementing MAOS in Suzuki couplings, ranging from robust general methods to high-performance systems for sterically hindered substrates.
The Microwave Advantage: Mechanism & Physics
To optimize a microwave reaction, one must understand that the "microwave effect" is primarily thermal. The acceleration follows the Arrhenius equation , where the ability to rapidly reach and sustain temperatures above the solvent's atmospheric boiling point (superheating) drives the rate constant (
).
Dielectric Heating Mechanism
Microwave irradiation (2.45 GHz) heats the reaction mixture through two primary mechanisms:
Dipolar Polarization: Polar molecules (solvent or reagents) try to align with the oscillating electric field. The friction from this rotation generates heat.
Ionic Conduction: Dissolved ions (bases, catalysts) oscillate back and forth in the field, generating heat through collision.
Mechanistic Pathway Diagram
The following diagram illustrates how microwave energy translates into reaction acceleration within the catalytic cycle.
Figure 1: Interaction of microwave irradiation with the Suzuki catalytic cycle.[2][3] Note that the primary acceleration vector is thermal energy overcoming activation barriers in the oxidative addition and transmetallation steps.
Critical Optimization Parameters
Solvent Selection (The "Tan Delta" Rule)
Microwave efficiency depends on the solvent's ability to absorb energy, measured by the loss tangent (
Additive: TBAB (Tetrabutylammonium bromide) (0.5 equiv) - Acts as phase transfer catalyst.
Base:
(2.0 equiv)
Solvent: Distilled Water (100%)
Microwave Parameters:
Temperature: 150 °C
Hold Time: 5 minutes
Pressure Limit: Ensure vessel is rated for >15 bar (water generates high pressure at 150°C).
Experimental Workflow Decision Tree
Use this logic flow to select the optimal protocol for your specific substrate.
Figure 2: Decision matrix for selecting the appropriate microwave Suzuki coupling protocol.
Troubleshooting & Safety
Temperature Monitoring: The "Lag" Effect
IR Sensors: Measure the surface temperature of the glass vial. Thick glass or rapid heating can cause the IR sensor to lag behind the actual internal temperature by 10-20°C.
Fiber Optic Probes: Measure internal temperature. Always use fiber optics for optimization or when working near the pressure limit of the vessel.
Correction: If using IR, set the target temperature 10°C lower than the boiling point limit to prevent over-pressurization.
Vessel Failure
Cause: Superheating of solvents (especially water or ethanol) generates exponential pressure.
Prevention: Never fill vials >75% volume. Always respect the pressure limit (typically 20-30 bar for modern reactors).
Solvent Switch: If pressure is too high at the required temperature, switch from Ethanol (bp 78°C) to DMF (bp 153°C) or DMA.
Catalyst Decomposition (Pd Black)
Observation: Reaction turns grey/black and stalls.
Cause: Microwave superheating can degrade thermally unstable ligands (like
) faster than oil baths.
Fix: Switch to palladacycles or encapsulated catalysts (e.g., Pd-EnCat) which are designed for high thermal stability.
References
Kappe, C. O. (2004).[3] Controlled Microwave Heating in Modern Organic Synthesis.[3][6] Angewandte Chemie International Edition, 43(46), 6250–6284.
Leadbeater, N. E. (2005). Fast, easy, clean chemistry by using water as a solvent and microwave heating: the Suzuki coupling as an illustration.[3][7] Chemical Communications, (23), 2881–2902.
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
Baxendale, I. R., et al. (2006).[6] Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations.[6] Chemistry – A European Journal, 12(16), 4407–4416.
Bruno, N. C., et al. (2013). Rapidly Activating Pd-Precatalysts for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters. Chemical Science, 4, 916-920.
Application Note: High-Fidelity Petasis Reaction with (3-Bromo-4-fluorophenyl)boronic acid
Executive Summary The Petasis Borono-Mannich reaction is a powerful multicomponent reaction (MCR) for synthesizing sterically demanding amines and unnatural amino acids. This guide focuses on the specific application of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Petasis Borono-Mannich reaction is a powerful multicomponent reaction (MCR) for synthesizing sterically demanding amines and unnatural amino acids. This guide focuses on the specific application of (3-Bromo-4-fluorophenyl)boronic acid . This reagent is of high value in medicinal chemistry because it installs a "bifunctional warhead": the fluorine atom modulates metabolic stability and lipophilicity, while the bromine atom serves as a dormant handle for downstream cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig).
However, this reagent presents a kinetic challenge: the electron-withdrawing nature of the halogen substituents renders the boron center less nucleophilic, often leading to stalled conversion under standard conditions. This protocol details an optimized HFIP-mediated (Hexafluoroisopropanol) workflow that overcomes these electronic deactivations, ensuring high yields and reproducibility.
Mechanistic Insight & Reaction Design
The Electronic Challenge
The standard Petasis reaction relies on the formation of a tetra-coordinate "ate" complex between the organoboron species and a directing group (typically a hydroxyl or carboxyl moiety on the aldehyde component). This complex facilitates the intramolecular transfer of the aryl group to the electrophilic iminium ion.
Standard Boronic Acids: Electron-rich rings facilitate the migration of the aryl group.
(3-Bromo-4-fluorophenyl)boronic acid: The inductive electron-withdrawal (-I effect) from the Fluorine and Bromine atoms stabilizes the boron-carbon bond, increasing the activation energy required for the aryl migration step.
The HFIP Solution
To counteract the sluggish kinetics of this electron-deficient boronic acid, we utilize 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) as the solvent. HFIP acts via a dual-activation mechanism:
Iminium Activation: Its strong hydrogen-bond donating ability (
) activates the hemiaminal/iminium intermediate.
Boronate Stabilization: It stabilizes the transition state of the aryl transfer.
Mechanistic Pathway (Visualization)
Figure 1: Mechanistic pathway highlighting the critical role of HFIP in activating the iminium species for electron-deficient aryl transfer.
Experimental Protocol
Materials & Reagents[1]
Amine: Secondary amines (e.g., Morpholine, Piperidine) or bulky primary amines.
Carbonyl: Glyoxylic acid monohydrate (for
-amino acids) or Salicylaldehyde (for aminophenols).
Solvent: HFIP (Hexafluoroisopropanol).[1] Alternative: TFE (Trifluoroethanol) if HFIP is unavailable, though yields may decrease.
Standard Operating Procedure (SOP)
Target: Synthesis of 2-(3-bromo-4-fluorophenyl)-2-morpholinoacetic acid.
Step
Action
Technical Note
1. Prep
Weigh 1.0 equiv of Glyoxylic acid monohydrate and 1.0 equiv of Morpholine into a microwave vial.
Do not add the boronic acid yet. Pre-mixing amine and aldehyde allows initial hemiaminal formation.
2. Mix
Add HFIP (0.5 M concentration relative to amine). Stir at RT for 15 mins.
Exothermic reaction possible. Ensure the vial is unsealed during initial mixing.
3. Add
Add 1.2 equiv of (3-Bromo-4-fluorophenyl)boronic acid.
A slight excess of boronic acid compensates for potential protodeboronation side reactions.
4. React
Seal vial. Heat to 60°C for 4-12 hours (Conventional) OR 80°C for 30 mins (Microwave).
Electron-poor boronic acids require heat. RT reactions often stall at <40% conversion.
5. Monitor
Check LC-MS for product mass .
Look for the characteristic Br isotope pattern (1:1 ratio of M and M+2 peaks).
6. Workup
Evaporate HFIP under reduced pressure (rotary evaporator).
HFIP is expensive; recovery is possible but usually not performed on small scale.
7. Purify
Redissolve residue in MeOH/DCM. Purify via SCX-2 cartridge (catch and release) or Reverse Phase Prep-HPLC.
The product is zwitterionic (amino acid). SCX purification is highly efficient.
Workflow Diagram
Figure 2: Optimized workflow for handling electron-deficient boronic acids in the Petasis reaction.
Downstream Utility: The "Divergent Handle"
The primary advantage of using (3-Bromo-4-fluorophenyl)boronic acid is the retention of the aryl bromide. Unlike the boronic acid moiety which is consumed, the bromide survives the Petasis conditions, enabling Late-Stage Functionalization .
Example Application:
Following the synthesis of the Petasis product (an unnatural amino acid), the bromine handle can be engaged in a Suzuki-Miyaura coupling to create a biaryl library.
Reagents: Petasis Product + Aryl Boronic Acid +
+ .
Outcome: Rapid generation of 3-aryl-4-fluoro-phenylglycine derivatives, a privileged scaffold in protease inhibitors.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion (<30%)
Boronic acid deactivation due to Fluorine/Bromine electronics.[1]
Increase temperature to 80-100°C (Microwave). Switch solvent from EtOH to HFIP or TFE.
Protodeboronation
Loss of Boron group before reaction (formation of 1-bromo-2-fluorobenzene).
Ensure reaction is strictly anhydrous if possible (add Molecular Sieves). Lower temperature slightly and extend time.
Boroxine Formation
Starting material has dehydrated to trimeric boroxine.
Verify Boronic Acid quality by NMR. If boroxine is present, add 5% water to the reaction solvent to hydrolyze it back to the active acid species.
Product Isolation Issues
Zwitterionic nature of the amino acid product.
Avoid aqueous extraction. Use ion-exchange chromatography (SCX) or precipitate from Et2O/Hexanes.
References
Petasis, N. A., & Akritopoulou, I. (1993).[2] The Boronic Acid Mannich Reaction: A New Method for the Synthesis of Geometrically Pure Allylamines. Tetrahedron Letters. Link
Candeias, N. R., et al. (2010).[3] Water as the reaction medium for multicomponent reactions based on boronic acids.[3] Tetrahedron. Link[3]
Follmann, M., et al. (2005).[2][4] Petasis Boronic Mannich Reactions of Electron-Poor Aromatic Amines under Microwave Conditions. Synlett. Link
Nanda, K. K., & Trotter, B. W. (2005).[1][5] Diastereoselective Petasis Mannich reactions accelerated by hexafluoroisopropanol. Tetrahedron Letters. Link[1][5]
Wu, P., et al. (2020).[6] Multicomponent Petasis Reaction for the Synthesis of Functionalized 2-Aminothiophenes. ACS Combinatorial Science. Link
Low yields with (3-Bromo-4-fluorophenyl)boronic acid are rarely due to catalyst inactivity. They are almost exclusively caused by two competing failure modes inherent to this specific molecule's structure:
Oligomerization (The "Suicide" Reaction): This reagent contains both a nucleophile (
) and an electrophile (). If your coupling partner is not significantly more reactive than the bromine on the boronic acid, the palladium catalyst will cross-couple the boronic acid molecules with each other, forming poly(phenylene) oligomers instead of your desired product.[1]
Protodeboronation: The electron-withdrawing nature of the fluorine (para) and bromine (meta) substituents destabilizes the C-B bond, making it highly susceptible to base-catalyzed hydrolysis, especially in aqueous solvents.
Diagnostic Triage (Q&A)
Q1: What does your reaction mixture look like after 1 hour?
Observation: Dark precipitate or "gunk" that is insoluble in organic solvents.[1]
Diagnosis:Oligomerization. You are likely trying to couple this boronic acid with an Aryl Chloride or an electron-rich Aryl Bromide.[1] The catalyst prefers the Bromine on your boronic acid over your intended partner.
Immediate Fix: Switch your coupling partner to an Aryl Iodide .[1] The rate of oxidative addition to Ar-I is orders of magnitude faster than to Ar-Br, allowing the cross-coupling to outcompete the self-coupling.
Q2: Did you recover a byproduct with the mass [M-H]?
Observation: GC/LC-MS shows a major peak corresponding to 1-bromo-2-fluorobenzene.[1]
Diagnosis:Protodeboronation. The C-B bond cleaved before the coupling could occur.[2]
Immediate Fix: Switch to anhydrous conditions . Use
or in dry Dioxane or Toluene.[1][3] Avoid aqueous carbonate bases (/Water).
Technical Deep Dive: The Kinetic Race
The success of this reaction relies entirely on Kinetic Selectivity . You are asking the Palladium catalyst to discriminate between two electrophiles: the one you added (Partner-X) and the one built into your boronic acid (Reagent-Br).
Mechanism of Failure: Competitive Oxidative Addition
The Rule of Thumb:
To prevent Pathway B (Red), the reactivity of Ar-X (Green) must be > Ar-Br.
Coupling Partner (Ar-X)
Predicted Outcome
Reason
Aryl Iodide (Ar-I)
Success
. Catalyst is consumed by Ar-I before it touches the boronic acid's Br.
Aryl Triflate (Ar-OTf)
Moderate/Good
Generally reactive enough, but requires specific ligands (e.g., dppf).[1]
Aryl Bromide (Ar-Br)
Failure/Mixed
Statistical mixture. 50% chance the catalyst reacts with the wrong Br.
Aryl Chloride (Ar-Cl)
Failure
. The catalyst will exclusively polymerize the boronic acid.
Optimized Protocols
Do not use standard "Suzuki Conditions" (e.g.,
, , DME/Water). They promote both deboronation and scrambling.[1]
Protocol A: The "High Selectivity" Method (Recommended)
Best for coupling with Aryl Iodides or activated Triflates.
Catalyst:
(3-5 mol%). The bidentate ligand prevents ligand exchange scrambling.
Protocol B: The "Slow Addition" Method (For Difficult Partners)
Use this if you MUST couple with an Aryl Bromide or Chloride.
Concept: Keep the concentration of the Boronic Acid extremely low so the Catalyst is statistically forced to react with the Partner (Ar-X) even if it's sluggish.
Setup:
Flask A: Catalyst + Base + Partner (Ar-X) in solvent at 80°C.
Syringe Pump: Dissolve (3-Bromo-4-fluorophenyl)boronic acid in solvent.
Execution: Add the boronic acid solution to Flask A dropwise over 2-4 hours.
Why this works: The catalyst never sees a high concentration of the "suicide" bromine, minimizing self-coupling.[1]
Alternative Reagents (If Protocol Fails)
If the boronic acid continues to fail due to protodeboronation, switch to the MIDA Boronate or Pinacol Ester derivative.[1]
Pros: Slow-release mechanism mimics the "Slow Addition" protocol chemically.
References
Mechanistic Selectivity: Littke, A. F., & Fu, G. C. (2000).[1] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1]
Protodeboronation: Cox, P. A., et al. (2017).[1] Protodeboronation of Arylboronic Acids and Esters.[1][4] Journal of the American Chemical Society, 139(37), 13156–13165.[1]
Polymerization Risks: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443.[1]
Technical Support Hub: Troubleshooting Side Reactions in Aryl Halide Cross-Coupling
Status: Active Operator: Senior Application Scientist Ticket ID: XCP-ADV-2024 Subject: Advanced diagnostics for non-productive pathways in Pd-catalyzed cross-coupling. Introduction Welcome to the Advanced Catalysis Suppo...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Operator: Senior Application Scientist
Ticket ID: XCP-ADV-2024
Subject: Advanced diagnostics for non-productive pathways in Pd-catalyzed cross-coupling.
Introduction
Welcome to the Advanced Catalysis Support Center. This guide addresses the "silent killers" of yield in the cross-coupling of substituted aryl halides (Suzuki-Miyaura, Buchwald-Hartwig, Negishi). When working with complex pharmacophores—particularly those containing heterocycles or ortho-substituents—standard catalytic cycles often bleed into competitive non-productive pathways.[1]
This guide moves beyond basic screening. We analyze the mechanistic causality of three specific failure modes: Protodehalogenation (Reduction), Homocoupling, and Catalyst Deactivation.[1]
Module 1: The "Phantom" Product (Protodehalogenation)
Symptom: You observe the conversion of your aryl halide (
) to the reduced arene () instead of the coupled product ().
Mechanistic Root Cause:
Protodehalogenation (or hydrodehalogenation) occurs when the oxidative addition intermediate (
) intercepts a hydride source before transmetallation can occur.[1]
Pathway A (Solvent/Base):
-Hydride elimination from an alkoxide base or alcohol solvent coordinates a hydride to the Pd center, followed by reductive elimination of .[1]
Pathway B (Ligand): Bulky, electron-rich alkylphosphines can undergo intramolecular
Protonolysis-Transmetallation: Specifically for electron-deficient boronic acids, a protonolysis event can generate a second equivalent of active species that transmetallates again before coupling [2].[1]
Visualizing the Competitive Landscape
The following diagram maps the divergence between the productive cycle and the homocoupling "trap."
Caption: Figure 1. The divergence point for homocoupling is typically post-transmetallation, driven by oxidant ingress or disproportionation.[1]
Corrective Protocol: The "Inert Integrity" Check
Degassing: Sparging with
is often insufficient for sensitive reactions.[1] Use "Freeze-Pump-Thaw" (3 cycles) for rigorous removal.[1]
Slow Addition: If
(boronic acid dimer) is the major byproduct, use a syringe pump to add the boronic acid over 1-2 hours.[1] This keeps the concentration of the transmetallating species low relative to the oxidative addition complex, statistically favoring Cross-Coupling over Homocoupling.[1]
Module 3: The "Stalled" Reaction (Heterocycle Poisoning)
Symptom: Reaction stalls at <20% conversion. Adding more catalyst does not restart it.[1] The mixture often turns dark/black (Pd precipitation) or remains clear but inactive.
Mechanistic Root Cause:
Heterocycles (Pyridines, Thiophenes, Imidazoles) are competitive ligands.[1]
Substrate Inhibition: The N or S atom of the substrate binds
tighter than the phosphine ligand, creating an inactive "dead-end" complex.[1]
dba Poisoning: When using
, the dibenzylideneacetone (dba) ligand itself can undergo arylation or bind too tightly to electron-deficient metal centers, preventing the entry of the bulky phosphine [3].[1]
Decision Tree: Catalyst Selection for Heterocycles
Caption: Figure 2. Logic flow for overcoming catalyst deactivation by heterocyclic substrates.
Protocol: The "Scavenger" Test
To confirm if the stall is due to metal scavenging by the product or substrate:
Run the reaction to the stall point.
Take an aliquot and add a standard test substrate (e.g., bromobenzene and phenylboronic acid) known to couple easily.[1]
Result: If the standard substrates also fail to react, your catalyst is dead (poisoned).[1] If they react, your specific substrate is electronically or sterically resistant, but the catalyst is active.[1]
References
Mechanistic Insights into Hydrodehalogenation:
Title: Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.[1][2]
Source: Organometallics (ACS Publications).[1][2]
URL:[Link][1]
Homocoupling Mechanisms:
Title: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.[1]
Source: Organic Process Research & Development.[1]
URL:[Link][1]
Catalyst Poisoning (dba):
Title: Reaction monitoring reveals poisoning mechanism of Pd2(dba)3 and guides catalyst selection.[1]
Source: Chemistry - A European Journal (via ResearchGate).[1]
URL:[Link]
Technical Support Center: Purification of (3-Bromo-4-fluorophenyl)boronic Acid
Case ID: 3B4F-BA-PUR-001 Status: Active Analyst: Senior Application Scientist Subject: Purification, Handling, and Stability Protocols for Crude (3-Bromo-4-fluorophenyl)boronic acid Executive Summary This technical guide...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: 3B4F-BA-PUR-001
Status: Active
Analyst: Senior Application Scientist
Subject: Purification, Handling, and Stability Protocols for Crude (3-Bromo-4-fluorophenyl)boronic acid
Executive Summary
This technical guide addresses the purification of (3-Bromo-4-fluorophenyl)boronic acid (CAS: 179897-94-0). The presence of the electron-withdrawing fluorine (C4) and bromine (C3) atoms renders this molecule moderately acidic and susceptible to specific degradation pathways, primarily protodeboronation .
Users frequently misidentify the boroxine anhydride (trimer) as a chemical impurity. This guide clarifies the equilibrium dynamics between the free acid and the boroxine, provides a self-validating Acid-Base extraction protocol ("The Hall Method"), and details recrystallization techniques to ensure >98% purity for Suzuki-Miyaura cross-coupling applications.
Module 1: The "Boroxine Paradox" (Critical FAQ)
User Question: My NMR shows a complex mixture of peaks, and the elemental analysis carbon count is high. Is my product decomposing?
Technical Diagnosis:
Likely not. You are observing the Boronic Acid ⇌ Boroxine Equilibrium .
Arylboronic acids spontaneously dehydrate to form cyclic trimers (boroxines), especially under vacuum or in non-polar solvents. This is a thermodynamic equilibrium, not an irreversible degradation.
The Boronic Acid: Monomeric, preferred in aqueous/polar solvents.
The Boroxine: Trimeric anhydride, preferred in dry/non-polar states.
Action Item: Do not attempt to "purify" the boroxine away using standard chromatography, as it will reform upon drying. If precise stoichiometry is required for coupling, add a small equivalent of water to the reaction solvent to shift the equilibrium back to the monomer.
Visualization: The Dehydration Equilibrium
Figure 1: The reversible dehydration of boronic acids to boroxines. This process is driven by heat and vacuum drying.
Theory:
This method exploits the amphoteric nature of the boronic acid. The pKa of (3-Bromo-4-fluorophenyl)boronic acid is estimated between 7.0–7.4 (lowered by the electron-withdrawing Br/F substituents).
High pH: Converts to the water-soluble boronate anion (
).
Organic Wash: Non-acidic impurities (protodeboronated byproducts, halides, bis-aryls) remain in the organic layer and are discarded.
Low pH: Re-protonation precipitates the pure boronic acid.
Protocol: The "pH Swing"
Step
Action
Critical Technical Note
1. Dissolution
Dissolve crude solid in 1M NaOH (or KOH). Use ~10 mL per gram of crude.
Ensure pH > 10. The solution should be clear. If solids remain, they are likely inorganic salts or bis-aryl impurities. Filter these off.
2. Wash
Extract the aqueous layer with Diethyl Ether or DCM (2x).
Discard the organic layer. This removes the de-boronated impurity (1-bromo-2-fluorobenzene).
3. Acidification
Cool aqueous layer to 0°C. Slowly add 1M HCl dropwise with vigorous stirring.
STOP at pH 5.0–6.0. Do not go to pH 1.
4. Isolation
A white precipitate will form.[1] Filter and wash with ice-cold water.
Why pH 5-6? Highly acidic conditions (pH < 2) accelerate protodeboronation, especially with electron-poor rings.
5. Drying
Air dry or vacuum dry at <40°C.
High heat promotes boroxine formation (see Module 1).
Visualization: The pH Swing Workflow
Figure 2: The "Hall Method" purification logic. Separation is achieved by toggling the ionization state of the boron center.
Module 3: Recrystallization (Polishing Step)
If the Acid-Base extraction yields <98% purity, recrystallization is required. Boronic acids are difficult to purify on silica gel (streaking/decomposition), making crystallization the preferred secondary method.
Recommended Solvent Systems:
System
Ratio (v/v)
Protocol
Water
100%
Dissolve in boiling water. Cool slowly to 4°C. Best for removing inorganic salts.
Water / Ethanol
80:20
Dissolve in minimum hot ethanol. Add hot water until turbid. Cool.
DCM / Hexane
Solvent/Anti-solvent
Dissolve in minimal DCM. Add Hexane until cloudy. Refrigerate.
Troubleshooting "Oiling Out":
If the product separates as an oil instead of crystals:
Re-heat the solution until clear.
Add a seed crystal of pure product (if available).
Scratch the inner wall of the glass vessel with a glass rod to induce nucleation.
Cool much more slowly (wrap the flask in foil/cotton).
Module 4: Stability & Storage
User Question: Can I store this compound on the shelf?
Guidance:
While the C-F bond adds some stability, the C-B bond is the weak link.
Oxidative Deboronation: Air oxidation can convert the C-B bond to a C-OH (phenol) bond over time.
Protodeboronation: Moisture + Acid/Base traces can cleave the C-B bond, yielding the parent arene (1-bromo-2-fluorobenzene).
Storage Protocol:
Temperature: 2°C to 8°C (Refrigerator).
Atmosphere: Argon or Nitrogen flush recommended but not strictly mandatory for short-term storage.
Container: Tightly sealed glass vial (prevents moisture ingress which shifts equilibrium to the acid, but also prevents oxidative degradation).
References
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link
Santucci, L., & Gilman, H. (1958). Phenylboronic Acid.[1][2][3][4][5][6][7] Organic Syntheses, 38, 71. (Establishes the foundational acid-base extraction method). Link
Betou, M., et al. (2019). Protodeboronation of Heteroaromatic Boronic Acids. Journal of Organic Chemistry, 84(9), 5522-5535. (Mechanistic insights into deboronation risks). Link
Purifying boronic acids on silica gel is notoriously difficult because you are fighting three simultaneous chemical behaviors, not just physical separation. Unlike standard organic molecules, boronic acids are Lewis acids and dynamic electrophiles.
When you load a boronic acid onto a standard silica column, three things happen immediately:
Reversible Covalent Bonding: The boron atom coordinates with the silanol (Si-OH) groups on the stationary phase, effectively "chemisorbing" your compound rather than just adsorbing it.
Boroxine Cycle: In the absence of water (dry solvents), three boronic acid molecules dehydrate to form a cyclic trimer (boroxine). This equilibrium is fast and happens during elution, causing massive peak broadening (streaking).
Protodeboronation: On slightly basic silica or with specific substituents, the C-B bond cleaves, destroying your product.
Diagnostic Matrix
Use this table to identify the root cause of your purification failure.
Symptom
Observation
Root Cause
The "Infinite" Streak
Product elutes continuously over 20+ fractions; no defined peak.
Boroxine Equilibrium. The compound is cycling between monomer and trimer states, each with different polarities.
The Missing Mass
Crude NMR showed product, but <20% was recovered from the column.
Irreversible Adsorption. The boron has formed a strong covalent complex with silica silanols.
Ghost Peaks
New, unidentifiable peaks appear in the baseline; product mass -45 or -78.
Decomposition (Protodeboronation). C-B bond cleavage catalyzed by metal impurities in silica or basic sites.
Multiple Spots
TLC shows 2-3 distinct spots for a pure compound.
Esterification/Trimerization. One spot is the acid, one is the boroxine, one might be a methyl ester (if MeOH was used).
Mechanistic Insight: The Cycle of Frustration
To solve the problem, you must visualize the dynamic equilibrium occurring inside your column.
Figure 1: The dynamic equilibrium between the free acid, the boroxine trimer, and the silica trap. Standard chromatography fails because these species interconvert faster than the separation timescale.
Troubleshooting FAQs
Q: I see severe tailing. Should I add Triethylamine (TEA) to the mobile phase?A: NO.
Adding base (TEA) increases the ionization of the silanols (Si-OH
Si-O), making the silica more Lewis basic. This strengthens the interaction with the boron atom (Lewis acid) and worsens retention/tailing.
Correct Fix: Add 0.5% - 1% Acetic Acid to your mobile phase. This protonates the silanols, suppressing the interaction.
Q: My product is stuck. Can I flush it with Methanol?A: Proceed with caution.
Methanol can elute the compound, but it often reacts to form methyl boronic esters. While these hydrolyze back to the acid upon workup with water, it complicates fraction analysis.
Better Fix: Use a gradient of Acetone/DCM or Ethyl Acetate/Hexane with the acetic acid modifier mentioned above.
Q: Is there a way to "block" the silica before I load my sample?A: Yes, this is a Pro-Tip.
See Protocol A below. By pre-treating the silica with boric acid, you saturate the active binding sites so your valuable product flows through.
Validated Protocols
Protocol A: Boric Acid Impregnated Silica (The "Blocker" Method)
Best for: Pinacol esters (Bpin) or free acids that are sticking irreversibly.
The Logic: You intentionally load the silica with cheap boric acid. The boric acid binds to the hyper-active silanol sites. When you load your sample, the "traps" are already full.
Preparation: Dissolve Boric Acid (
) in Methanol.
Impregnation: Add your silica gel to this solution.
Drying: Evaporate the methanol under reduced pressure (Rotovap) until the silica is a free-flowing powder again.
Packing: Pack your column with this "doped" silica.
Elution: Run your column normally with Hexane/EtOAc.
Result: Dramatic increase in recovery yield (often >90% vs <50% on untreated silica).
Protocol B: The MIDA Boronate Solution (The "Gold Standard")
Best for: Complex synthesis where the boron group must survive multiple steps.
The Logic: MIDA (N-methyliminodiacetic acid) forms a rigid cage around the boron atom, neutralizing its Lewis acidity. The boron atom becomes
hybridized and cannot interact with silica or form boroxines.
Protection: Reflux your boronic acid with MIDA in Toluene/DMSO with a Dean-Stark trap to remove water.
Purification: The resulting MIDA boronate is stable to air, water, and standard silica chromatography . It elutes as a sharp, well-defined peak (often using EtOAc/MeCN eluents).
Deprotection: Hydrolyze only when needed using mild aqueous base (NaOH/THF) for 10 minutes at room temperature.
Protocol C: The "Crash Out" (Non-Chromatographic)
Best for: Large scale purification of simple aryl boronic acids.
The Logic: Avoid silica entirely. Diethanolamine (DEA) forms a highly crystalline solid adduct with boronic acids.
Complexation: Dissolve crude boronic acid in minimal ether. Add 1 equivalent of Diethanolamine (DEA).[1]
Precipitation: The DEA-boronate adduct usually precipitates immediately as a white solid.
Wash: Filter and wash with cold ether. Impurities stay in the filtrate.
Release: Suspend the solid in biphasic Et2O/dilute HCl (or aqueous NH4Cl). Shake. The pure boronic acid dissolves in the ether layer; DEA stays in the water.
Workflow Decision Tree
Figure 2: Decision matrix for selecting the correct purification strategy based on compound stability and scale.
References
Boric Acid Impregnated Silica: Hitosugi, S., et al. "A Facile Chromatographic Method for Purification of Pinacol Boronic Esters." Chem. Lett., vol. 41, no. 9, 2012, pp. 972–973. Link
MIDA Boronates: Gillis, E. P., & Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc., vol. 129, no. 21, 2007, pp. 6716–6717. Link
Boroxine Equilibrium: Tokunaga, Y., et al. "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution."[2] Bull. Chem. Soc. Jpn., vol. 75, no.[2][3] 8, 2002, pp. 1763–1769. Link
Protodeboronation Mechanism: Cox, P. A., et al. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion."[4] J. Am. Chem. Soc., vol. 138, no.[4] 29, 2016, pp. 9145–9157. Link
To effectively use (3-Bromo-4-fluorophenyl)boronic acid, you must understand that the material in your bottle is rarely 100% boronic acid. It exists in a dynamic equilibrium between the monomeric acid (reactive, polar) and the trimeric boroxine (anhydride, lipophilic).
The Solubility Paradox: The monomer is soluble in polar/aqueous media (required for Suzuki coupling transmetallation). The trimer is soluble in non-polar organic solvents but is catalytically dormant until hydrolyzed.
The Halogen Effect: The 3-Bromo and 4-Fluoro substituents increase the lipophilicity of the ring compared to phenylboronic acid, making the trimer form more readily during storage.
Visualizing the Equilibrium (Mechanism of Insolubility):
Figure 1: The hydration state determines solubility. Dry storage favors the trimer (insoluble in water); reaction conditions require the monomer/anion.
Solvent Selection Matrix
Do not choose a solvent based solely on the boronic acid. You must choose a system that solubilizes the boronate anion formed in situ.
Solvent Class
Solubility Rating
Recommended Use Case
Technical Notes
Alcohols (MeOH, EtOH)
Excellent
Pre-dissolution; Homogeneous coupling
Forms boronic esters in situ (e.g., Ar-B(OMe)₂), which are highly soluble and reactive.
Ethers (THF, 1,4-Dioxane)
Good
Standard Suzuki Coupling
Excellent for the organic halide partner. Requires water cosolvent (e.g., 4:1 THF:H₂O) to hydrolyze boroxines.
Polar Aprotic (DMF, DMSO)
High
Difficult substrates; High Temp
Warning: High boiling points make removal difficult. Can accelerate protodeboronation of the 4-Fluoro ring.
Non-Polar (Toluene, Hexane)
Poor
Biphasic systems only
The acid will not dissolve. Requires a Phase Transfer Catalyst (TBAB) to pull the anion into the interface.
Water
Variable
Green Chemistry
Insoluble at neutral pH. Soluble only after adding base (KOH/Na₂CO₃) which forms the boronate salt.
Optimized Protocols
Protocol A: The "Pre-Activation" Method (Recommended for Cloudiness)
Use this if your reaction mixture remains heterogeneous or if you observe low yields due to poor initiation.
Dissolution: In a separate vial, dissolve (3-Bromo-4-fluorophenyl)boronic acid (1.2 equiv) in Methanol or Ethanol (minimal volume, ~0.5 M).
Why: This breaks the boroxine trimer and forms a soluble alkyl boronate ester.
Base Addition: Add aqueous base (e.g., 2M Na₂CO₃, 2.0 equiv) directly to this alcohol solution. Stir for 5 minutes.
Observation: The solution should become clear. You have now generated the active boronate species.
Transfer: Syringe this active solution into your main reaction vessel containing the Aryl Halide and Catalyst in THF or Toluene.
Protocol B: Stabilizing the Fluorinated Ring (Preventing Defluorination)
The 4-Fluoro group is electron-withdrawing, destabilizing the C-B bond and making it prone to protodeboronation (replaced by H) or hydrolysis.
Solvent: Use 1,4-Dioxane (anhydrous) with exactly 2-3 equivalents of water added manually, rather than a bulk aqueous mix.
Base: Switch to K₃PO₄ (Potassium Phosphate Tribasic) .
Why: Phosphate is a milder base than carbonate/hydroxide and buffers the pH, reducing the rate of C-B bond cleavage while maintaining enough basicity for transmetallation.
Temperature: Do not exceed 80°C . The 3-Br-4-F substitution pattern is thermally sensitive.
Troubleshooting Decision Tree
Figure 2: Step-by-step diagnostic workflow for solubility and stability issues.
Frequently Asked Questions (FAQ)
Q: Why does the 3-Bromo-4-fluorophenylboronic acid turn into a "gummy" solid when I add water?A: This is likely the boroxine form precipitating. Boronic acids often dehydrate on the shelf. When you add cold water, the lipophilic trimer crashes out before it can hydrolyze.
Fix: Dissolve the solid in a small amount of acetone or ethanol first, then add the water/base mixture.
Q: Can I use this reagent to couple at the Bromine position instead of the Boron?A:Proceed with extreme caution. Standard Pd-catalysis prefers the C-B bond (Suzuki) or the C-Br bond (oxidative addition) depending on ligands.
Risk:[1][2] Since you have both a Boronic Acid and a Bromide, you risk polymerization (head-to-tail coupling).
Solution: If you want to react the Bromine, you must protect the Boronic acid (e.g., as a MIDA boronate or Pinacol ester) before attempting the coupling at the Br position.
Q: I see a byproduct with Mass M-80 (Loss of Boron). What is it?A: This is 1-Bromo-2-fluorobenzene . You have suffered protodeboronation.[1][3]
Cause: Reaction temperature too high or base too strong.
Fix: Switch from Na₂CO₃ to K₃PO₄ or KF. Lower temperature to 60°C. Increase catalyst loading to speed up the desired reaction over the decomposition pathway.
References
Boroxine-Boronic Acid Equilibrium
Hall, D. G.[4] (Ed.).[1][5][6] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Detailed thermodynamics of the boroxine dehydration cycle).
Protodeboronation Mechanisms
Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms." Journal of the American Chemical Society, 138(29), 9145–9157. Link
Fluorinated Boronic Acid Stability
Sun, J., et al. (2024).[4] "Suppressing Protodeboronation in Cu-Mediated Fluorination of Arylboronic Acids." Chemistry – A European Journal, 30(55). (Specific insights on stabilizing fluorinated arylboronic species). Link
Suzuki Coupling Optimization
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. (The foundational text on base/solvent effects).[7][8][9] Link
Technical Support Center: The Role of Water in Suzuki-Miyaura Coupling
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals to navigate one of the most common, yet nuanced, a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals to navigate one of the most common, yet nuanced, aspects of this powerful C-C bond-forming reaction: the effect of water. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding that empowers you to troubleshoot and optimize your reactions effectively.
Part 1: The Dual Nature of Water in Suzuki Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and relatively mild conditions.[1][2] The catalytic cycle, involving a palladium catalyst, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3] Water plays a surprisingly complex and often pivotal role, particularly in the crucial transmetalation step.
While many organic reactions require strictly anhydrous conditions, the Suzuki coupling often benefits significantly from the presence of water.[1][4] It can be performed in biphasic organic-aqueous mixtures, or even in pure water, enhancing its environmental friendliness and practicality.[4][5][6] However, an excess of water can be detrimental, leading to unwanted side reactions. Understanding this balance is key to a successful coupling.
Why is Water Often Necessary?
Base Solubility: Most Suzuki couplings employ inorganic bases like carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄), which have poor solubility in common organic solvents (e.g., toluene, THF, dioxane).[1][4] Water is typically added to dissolve the base, creating a biphasic system where the base can activate the boronic acid.[1][7]
Activation of Boronic Acid: The transmetalation step requires the activation of the boronic acid by a base.[8] The base coordinates to the empty p-orbital of the boron atom, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻). This enhances the polarization of the organic group, facilitating its transfer from boron to the palladium center.[8] Water helps to mediate this process by ensuring the base is available and active.
Accelerating the Catalytic Cycle: Water has been shown to have a remarkable rate-accelerating effect in many Suzuki coupling systems.[9] This can be attributed to several factors, including improved base solubility and potentially stabilizing key intermediates in the catalytic cycle.
The Catalytic Cycle and Points of Water Influence
The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura coupling and highlights where water and the base exert their influence.
Caption: Suzuki-Miyaura catalytic cycle showing the role of base and water.
Part 2: Troubleshooting Guide
This section addresses common problems encountered during Suzuki coupling reactions related to water content.
Q1: My reaction yield is very low or the reaction failed completely. I'm not sure if I used the right amount of water.
A1: This is the most common issue. The "right" amount of water is highly dependent on your specific substrates, solvent, and base. Here is a logical workflow to diagnose the problem:
Troubleshooting Workflow: Low Yield
Caption: Step-by-step workflow for troubleshooting low-yield Suzuki reactions.
Causality Explained:
Protodeboronation: This is the hydrolytic cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is a major cause of low yields.[1] It is often promoted by excess water, high temperatures, and strong bases. If you suspect this, running a control reaction without the palladium catalyst and aryl halide can be informative. If your boronic acid is consumed, protodeboronation is likely the culprit.
Base/Water Ratio: The goal is to have just enough water to facilitate the base's activity without promoting significant protodeboronation. A common starting point is a 4:1 to 10:1 ratio of organic solvent to water.[1][10] If your base is still a solid clump, you may not have enough water or require more vigorous stirring.[1] Conversely, if the yield is low with a fully dissolved base, you may have too much water.
Solvent Choice: The choice of organic solvent is critical. It must solubilize the aryl halide and the palladium catalyst. The interaction between the organic solvent and water also matters. For instance, THF is water-miscible, which can create a more homogeneous environment, while toluene is immiscible, creating a distinct biphasic system where reactions occur at the interface.[11]
Q2: I have significant homocoupling of my boronic acid (Ar'-Ar') as a byproduct. What causes this?
A2: Boronic acid homocoupling is typically caused by oxygen in the reaction system. The mechanism is complex but involves the palladium catalyst.
Solutions:
Thorough Degassing: This is the most critical step to prevent homocoupling. Before adding your catalyst, sparge the reaction mixture (solvents, substrates, and base solution) with an inert gas like argon or nitrogen for at least 20-30 minutes.[12] Maintain a positive pressure of inert gas throughout the reaction.
Catalyst Choice: Some palladium catalysts are more prone to side reactions. If the problem persists, consider screening other palladium sources (e.g., pre-formed Pd(PPh₃)₄ vs. in-situ generated from Pd(OAc)₂ and a ligand).
Use Fresh Reagents: Boronic acids can degrade over time, especially if not stored properly. Use high-purity, fresh boronic acid.
Q3: Can I run a Suzuki coupling under completely anhydrous conditions?
A3: Yes, anhydrous Suzuki couplings are possible and sometimes necessary, but they require specific conditions.
Boronic Esters: Standard boronic acids are often less reactive under anhydrous conditions. Boronic esters, particularly pinacol esters or the more reactive neopentyl glycol esters, are often used for anhydrous couplings.[1]
Base Choice: Anhydrous conditions necessitate the use of a base that is soluble and active in organic solvents. Fluoride sources (e.g., CsF, KF) or strong, non-nucleophilic organic bases are sometimes used.[8]
When to Use: Anhydrous conditions are essential when your substrates contain water-sensitive functional groups (e.g., certain esters, acid chlorides) that would be hydrolyzed under standard aqueous conditions.
Part 3: FAQs - Frequently Asked Questions
Q: What is the optimal solvent-to-water ratio?
A: There is no single "optimal" ratio; it is system-dependent. However, empirical data from numerous studies provide excellent starting points for optimization.[10] A higher water content can sometimes improve yields for very polar substrates but increases the risk of protodeboronation.
Solvent System (Organic:Water v/v)
Typical Application / Observation
Reference
THF : H₂O (10:1)
Optimal for sustained release of boronic acid from trifluoroborates.
Q: Does the type of base matter in an aqueous system?
A: Absolutely. The base's strength and solubility are critical.
K₂CO₃ / Cs₂CO₃: Very common, moderately strong bases. Their solubility in water is essential for their function.[4]
K₃PO₄: A slightly milder base that can sometimes suppress protodeboronation compared to carbonates, making it a good choice for sensitive boronic acids.[14]
NaOH / KOH: Strong bases that can be very effective but significantly increase the risk of protodeboronation and other side reactions. Use with caution.[14]
Q: My reaction works at a small scale, but fails upon scale-up. Why?
A: Scale-up of biphasic reactions is notoriously difficult.[15] The issue often lies in mass transfer.
Stirring Efficiency: On a small scale, a magnetic stir bar might create sufficient mixing between the organic and aqueous layers. On a larger scale, this is often inadequate. You need efficient mechanical overhead stirring to create a fine emulsion, maximizing the interfacial area where the reaction occurs.[1][7]
Heat Transfer: Larger volumes have different heating and cooling profiles. Ensure the internal reaction temperature is consistent with the small-scale experiment.
Part 4: Experimental Protocol Example
This protocol is a representative example for the coupling of an aryl bromide with phenylboronic acid in an aqueous system. It should be adapted and optimized for your specific substrates.
Reaction: 4-Bromoanisole with Phenylboronic Acid
Reagent Preparation:
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-bromoanisole (1.0 mmol, 187 mg).
Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask (4:1 ratio).
Seal the flask with a rubber septum.
Sparge the mixture with a gentle stream of argon gas via a needle submerged in the liquid for 20-30 minutes. Ensure a gas outlet needle is also present.
Catalyst Addition:
While maintaining a positive argon atmosphere (e.g., using a balloon), quickly add the palladium catalyst. For example, Palladium(II) acetate (0.02 mmol, 4.5 mg) and a suitable phosphine ligand like SPhos (0.04 mmol, 16.4 mg). Note: Using a pre-catalyst can simplify this step.
Reaction Execution:
Place the flask in a preheated oil bath at 90 °C.
Stir the reaction vigorously for the desired time (e.g., 2-12 hours). Monitor the reaction progress by TLC or LC-MS.
Workup and Purification:
Cool the reaction to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the biaryl product.
References
Al-Amin, M., & Bhuiyan, M. M. H. (2017). Suzuki cross-coupling in aqueous media. Green Chemistry Letters and Reviews, 10(4), 324-344. [Link]
Kühnel, M. F., et al. (2011). Suzuki Coupling Reactions in Pure Water Catalyzed by Supported Palladium – Relevance of the Surface Polarity of the Support. European Journal of Organic Chemistry, 2011(13), 2465-2474. [Link]
Chen, C.-Y., et al. (2019). Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones. The Journal of Organic Chemistry, 84(15), 9633-9643. [Link]
Anderson's Process Solutions. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. [Link]
Fall, M., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 5(4), 1541-1545. [Link]
Kormos, C. M., & Leadbeater, N. E. (2016). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. Organic Process Research & Development, 20(7), 1347-1353. [Link]
Johal, A. S., et al. (2011). Suzuki Coupling Reactions in Neat Water as the Solvent: Where in the Biphasic Reaction Mixture Do the Catalytic Reaction Steps Occur?. ChemCatChem, 3(1), 148-156. [Link]
Lipshutz, B. H., & Ghorai, S. (2012). Transition Metal Catalyzed Cross-Couplings in Water. eScholarship, University of California. [Link]
Wang, X., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(4), 4683-4689. [Link]
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
Wang, X., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(4), 4683-4689. [Link]
Kormos, C. M., & Leadbeater, N. E. (2016). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. Organic Process Research & Development, 20(7), 1347-1353. [Link]
Leadbeater, N. E., & Marco, M. (2002). Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration. Angewandte Chemie International Edition, 41(22), 4303-4306. [Link]
Christoffel, F., & Ward, T. R. (2018). Palladium-Catalyzed Heck Cross-Coupling Reactions in Water: A Comprehensive Review. Catalysis Letters, 148, 489-511. [Link]
Leadbeater, N. E., & Williams, V. A. (2005). The Application of Organic Bases in Microwave-Promoted Suzuki Coupling Reactions in Water. The Journal of Organic Chemistry, 70(13), 5263-5266. [Link]
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
Topic: Troubleshooting Catalyst Decomposition (Palladium Black Formation) Ticket ID: SM-CC-001 Status: Open Assigned Specialist: Senior Application Scientist Diagnostic Triage: Why is my reaction black? The Short Answer:...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Catalyst Decomposition (Palladium Black Formation)
Ticket ID: SM-CC-001
Status: Open
Assigned Specialist: Senior Application Scientist
Diagnostic Triage: Why is my reaction black?
The Short Answer:
Your reaction has turned black because the active, soluble Palladium(0) species has aggregated into inactive metallic Palladium nanoparticles and bulk metal (Palladium Black).[1][2]
The Causality:
The Suzuki catalytic cycle relies on a delicate balance.[3] The active catalyst is a "naked" or mono-ligated Pd(0) species. If this species does not immediately find an aryl halide to react with (Oxidative Addition), or if it lacks sufficient stabilizing ligands to keep it in solution, it collapses.
Immediate Action Items:
Check Conversion: Run a TLC or LC-MS immediately.
If conversion is >80%:- The reaction is likely finished; the catalyst died after the job was done. Proceed to workup.
If conversion is <20%:- The reaction is dead. Adding more catalyst might work, but usually, you must restart with optimized conditions (see Protocol B ).
Do NOT Filter Yet: If you intend to "rescue" the reaction by adding fresh catalyst, do not filter the black precipitate yet; the exposure to air during filtration might ruin the remaining starting materials if they are sensitive.
The Mechanism of Failure (Deep Dive)
To prevent this from happening again, you must understand the "Death Cycle." The active catalyst is thermodynamically unstable relative to bulk metal.
The Catalytic vs. Decomposition Cycle
The diagram below illustrates the competition between the productive Suzuki cycle and the irreversible formation of Palladium Black.
Figure 1: The Suzuki Catalytic Cycle vs. Catalyst Decomposition. Note that once Pd(0) aggregates into bulk "Black," it cannot re-enter the cycle.
Troubleshooting Matrix
Identify your specific scenario to find the solution.
Degas rigorously. Sparging is often insufficient for sensitive reactions; use Freeze-Pump-Thaw (see Protocol B ).
Turns black slowly (after 1-2 hours)
Ligand Instability / Deficiency. The ligand is falling off the metal, or you didn't use enough excess ligand.
Increase L:M Ratio. Standard is 2:1 or 4:1 (Ligand:Pd). Switch to bidentate ligands (dppf, Xantphos) which hold the metal tighter.
Turns black, no conversion
Substrate Inhibition. The Aryl Halide is unreactive (e.g., Aryl-Chloride), causing Pd(0) to wait too long for Oxidative Addition.
Use "Hot" Ligands. Switch to electron-rich Buchwald ligands (SPhos, XPhos) or NHCs to accelerate Oxidative Addition.
Turns black, 50% conversion
Catalyst Death. The catalyst turnover number (TON) was exceeded, or byproducts poisoned the catalyst.
Reload Catalyst. Add a second portion of catalyst (0.5 - 1.0 mol%) to push the reaction to completion.
Experimental Protocols
Protocol A: The "Rescue" (For partially converted, stalled reactions)
Use this if your reaction is black, stalled at 50%, and the starting material is valuable.
Cool Down: Bring the reaction to room temperature.
Assessment: Take an aliquot. If the liquid phase is clear (all Pd has crashed out), the solution is effectively catalyst-free.
Reloading:
Prepare a small vial with fresh catalyst (e.g., 1-2 mol% Pd(dppf)Cl2 or Pd(OAc)2/SPhos).
Dissolve this in a minimal amount of degassed solvent.
Add to the black reaction mixture under a stream of inert gas (N2/Ar).
Restart: Heat the reaction back to the set temperature.
Note: If it turns black again immediately, your solvent likely contains a poison (e.g., sulfur impurities or peroxides). Abort and purify starting materials.
Protocol B: The "Bulletproof" Setup (Prevention)
Use this for the next attempt to ensure stability.
Solvent Prep: Do not just bubble N2. Perform 3 cycles of Freeze-Pump-Thaw on the solvent system, or sparge with Argon for at least 20 minutes using a dispersion tube (not a needle).
Solids: Weigh Pd source, Ligand, Boronic Acid, Base, and Aryl Halide into a microwave vial or Schlenk flask.
Evacuation: Cap the vessel. Evacuate and backfill with Argon 3 times.[4]
Addition: Syringe in the degassed solvent through the septum.
Activation:
Crucial Step: Stir at room temperature for 5-10 minutes before heating. This allows the Ligand to coordinate to the Palladium (if using a Pd source + separate ligand).
Heating: Place in a pre-heated oil bath.
Decision Tree: Optimization Strategy
Use this logic flow to select the correct catalyst system for your next attempt.
Figure 2: Catalyst selection logic to prevent decomposition.
Frequently Asked Questions (FAQ)
Q: Can I just filter off the black stuff and expect the product to be clean?A: Filtration removes the metal, but it does not remove the phosphine oxides or boron byproducts. You must still perform a column chromatography or crystallization. However, filtering through Celite is a necessary first step during workup to protect your LC-MS and NMR from metal contamination.
Q: Why did my reaction turn black, but I still got 90% yield?A: This is known as "Cocktail Catalysis." The reaction was fast enough that the product formed before the catalyst decomposed. Alternatively, the Pd nanoparticles themselves acted as a catalyst (though this is less common in Suzuki than in Heck reactions). This is a "lucky" result but not a robust process [1].
Q: I am using Pd(PPh3)4. It is yellow in the bottle but turns black immediately in solvent.A: Your catalyst is likely already oxidized (dead) in the bottle. Pd(PPh3)4 is extremely air-sensitive. If the crystals are orange or brown rather than bright yellow, it contains significant Pd(II) oxide/impurities. Switch to the more stable Pd(dppf)Cl2 or generate Pd(0) in situ using Pd(OAc)2 + PPh3 [2].
References
Phan, N. T. S., Van Der Sluys, M., & Jones, C. W. (2006). On the Nature of the Active Species in Palladium Catalyzed Mizoroki–Heck and Suzuki–Miyaura Couplings – Homogeneous or Heterogeneous? Advanced Synthesis & Catalysis.
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
Valente, C., et al. (2012). The Organometallic Chemistry of N-Heterocyclic Carbenes. Chemical Reviews.
Technical Support Center: Overcoming Steric Hindrance in Suzuki-Miyaura Couplings
Welcome to the technical support center for navigating the challenges of steric hindrance in Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals w...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for navigating the challenges of steric hindrance in Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter difficulties when coupling sterically congested substrates, particularly those involving substituted boronic acids. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to troubleshoot and optimize these demanding transformations.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses the fundamental "why" behind failures and unexpected outcomes in sterically hindered Suzuki couplings.
Q1: My Suzuki coupling with a di-ortho-substituted boronic acid is giving very low yield or failing completely. What is the primary cause?
A: The most common culprit is steric hindrance impeding key steps of the catalytic cycle. While steric congestion on the aryl halide partner can slow the reaction, hindrance on the boronic acid is often more problematic as it directly impacts the transmetalation step.[1] With bulky groups flanking the boronic acid, the approach of the organoboron species to the palladium center is sterically shielded, leading to a slow or non-existent transfer of the aryl group to the palladium complex.[1] This results in low conversion of starting materials and favors side reactions like deboronation.
Q2: How exactly does steric hindrance affect the palladium catalytic cycle?
A: Steric hindrance can create bottlenecks at two critical, mechanistically distinct stages of the Suzuki-Miyaura coupling:
Oxidative Addition: While less commonly the rate-limiting step for aryl bromides and iodides, highly hindered aryl halides (e.g., those with two bulky ortho substituents) can be slow to react with the Pd(0) catalyst. Electron-rich, bulky phosphine ligands are often required to promote this step.[2]
Transmetalation: This is frequently the rate-limiting step in couplings with hindered boronic acids.[1] The base-activated boronate complex must approach the Pd(II) center to transfer its organic group. Bulky substituents on either coupling partner can prevent the necessary proximity for this transfer to occur efficiently.
Reductive Elimination: This final step, which forms the C-C bond and regenerates the Pd(0) catalyst, is actually accelerated by steric hindrance.[3][4][5] The bulky groups on the two aryl rings coordinated to the palladium create steric repulsion, which is relieved upon their elimination as the biaryl product. Modern bulky ligands are designed to exploit this, promoting rapid turnover after the difficult transmetalation is achieved.[4][6]
Q3: I'm observing significant protodeboronation (replacement of the -B(OH)₂ group with -H) of my boronic acid. Is this related to steric hindrance?
A: Yes, indirectly. Protodeboronation is a common side reaction, especially with electron-rich or heteroaromatic boronic acids, and it competes with the desired transmetalation. When the productive catalytic cycle is slowed down by steric hindrance at the transmetalation step, the boronic acid remains in the reaction mixture for longer under basic, heated conditions, providing more opportunity for this undesired pathway to occur. Optimizing the reaction to accelerate the main cycle is the best way to minimize this issue.
Q4: My reaction is producing homocoupling product (dimer of the boronic acid). Why is this happening?
A: Homocoupling can arise from several pathways, but in the context of hindered couplings, it often points to issues with the stability of the catalyst or slow transmetalation. If the transmetalation is sluggish, the concentration of the Pd(II)-aryl halide intermediate builds up. This intermediate can then undergo side reactions, or the boronic acid itself can undergo palladium-catalyzed homocoupling under certain conditions. Careful selection of the ligand to stabilize the catalyst and promote efficient cross-coupling is key.
Part 2: Troubleshooting Guide & Optimization Strategies
This section provides actionable solutions to specific problems encountered during experiments with sterically demanding substrates.
Problem 1: Low or no conversion of starting materials, particularly with di- or tri-ortho-substituted substrates.
This is the most common failure mode and points directly to a catalytic system that is not active enough to overcome the steric barriers.
Solution A: Re-evaluate Your Catalyst and Ligand System
Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered couplings.[1] Success hinges on using a catalyst system with a bulky, electron-rich phosphine ligand. These ligands promote both oxidative addition and the crucial reductive elimination step while stabilizing the catalytically active monoligated Pd(0) species.[4][7]
Expert Insight: The "Buchwald-type" biaryl phosphine ligands are the gold standard for these reactions.[7][8] Ligands like SPhos, XPhos, and RuPhos possess bulky substituents (e.g., cyclohexyl, tert-butyl) and an electron-rich biaryl backbone. This combination creates a sterically demanding coordination sphere around the palladium that favors the formation of a highly reactive, low-coordinate Pd(0) species essential for activating hindered substrates.[7][8]
Table 1: Recommended Ligands for Sterically Hindered Suzuki Couplings
Ligand Name
Key Feature
Typical Applications
SPhos
Highly active for a broad range of substrates.
General purpose for hindered aryl chlorides and bromides.[7][8]
XPhos
Excellent for unactivated and hindered aryl chlorides.
Effective for heteroaromatic and hindered substrates.
Couplings involving N- or S-containing heterocycles.
AntPhos
Unique anthracenyl backbone.
Extremely demanding couplings, including tetra-ortho-substituted biaryls.[9]
N-Heterocyclic Carbenes (NHCs)
More electron-rich and often more stable than phosphines.
High-temperature reactions, coupling of aryl chlorides.[4][10]
Diagram 1: Role of a Bulky Ligand
Caption: Bulky ligands promote key steps and prevent catalyst decomposition.
Solution B: Optimize Your Base and Solvent Combination
The choice of base is critical and its role is multifaceted: it activates the boronic acid to form a more nucleophilic boronate species and influences the overall reaction kinetics.[4][11]
Bases: For hindered couplings, strong, non-nucleophilic bases are often preferred. Potassium phosphate (K₃PO₄) is a widely used and highly effective base for these reactions.[9] In some cases, stronger bases like potassium tert-butoxide (KOt-Bu) may be necessary, but care must be taken as they can promote side reactions. Carbonates (K₂CO₃, Cs₂CO₃) can also be effective, often in combination with water.
Solvents: Anhydrous, polar aprotic solvents are typically the best choice. Toluene, 1,4-dioxane, and THF are common. The presence of a small amount of water can sometimes be beneficial by aiding in the dissolution of the base and formation of the active boronate species, but excess water can lead to protodeboronation.
Problem 2: The reaction stalls at partial conversion, even after prolonged time or increased temperature.
This often indicates catalyst deactivation or an equilibrium state where the forward reaction is prohibitively slow.
Solution A: Increase Catalyst and Ligand Loading
While ideal for process chemistry, very low catalyst loadings (<0.1 mol%) may not be sufficient for challenging substrates.[6] For difficult couplings, especially at the discovery stage, increasing the palladium loading to 1-5 mol% and maintaining a ligand-to-palladium ratio of 1.5:1 to 2:1 can overcome high activation barriers.
Solution B: Consider a Different Palladium Precursor
While Pd₂(dba)₃ and Pd(OAc)₂ are common and effective, pre-formed palladium-ligand complexes (precatalysts) can offer superior performance. These complexes are often more stable and enter the catalytic cycle more efficiently, which can be crucial for sluggish reactions. Several Buchwald ligand precatalysts are commercially available and can provide greater reproducibility.[12]
Part 3: Advanced Protocol for Tetra-ortho-Substituted Biaryl Synthesis
Synthesizing biaryls with substituents at all four ortho positions represents one of the most significant challenges in Suzuki-Miyaura coupling.[13][14][15] This protocol provides a robust starting point for such a transformation.
Objective: Couple 2-bromo-1,3,5-trimethylbenzene with 2,6-dimethylphenylboronic acid.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for a challenging hindered Suzuki coupling.
Step-by-Step Methodology:
Vessel Preparation: To a flame- or oven-dried Schlenk flask, add a magnetic stir bar. Evacuate and backfill the flask with dry nitrogen or argon gas three times. Maintain a positive pressure of inert gas throughout the setup.
Addition of Solids: Under the inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.025 mmol), the phosphine ligand (e.g., AntPhos, 0.06 mmol), and finely powdered, anhydrous potassium phosphate (K₃PO₄, 3.0 mmol).
Addition of Coupling Partners: Add the aryl bromide (1.0 mmol) and the sterically hindered boronic acid (1.5 mmol).
Solvent Addition: Add anhydrous, degassed toluene (e.g., 5 mL, to achieve a 0.2 M concentration).
Reaction: Seal the flask and place it in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots.
Workup: After cooling to room temperature, quench the reaction by adding water. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Purification: Concentrate the dried organic phase under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the tetra-ortho-substituted biaryl product.
Self-Validation: The success of this protocol is validated by the high conversion of the limiting aryl bromide and the formation of the desired product as the major component, with minimal side products like dehalogenated starting material or homocoupled boronic acid. If the reaction is unsuccessful, the troubleshooting guide above should be consulted, starting with screening alternative bulky ligands (Table 1).
References
Biscoe, M. R., & Buchwald, S. L. (2009). An Efficient Method for the Sterically Demanding Suzuki-Miyaura Coupling of 2,6-Disubstituted Arylboronic Acids. Organic Letters, 11(8), 1773–1775. Available at: [Link]
Billingsley, K. L., & Buchwald, S. L. (2007). Highly efficient Suzuki-Miyaura coupling of sterically hindered aryl chlorides: the role of ligand structure. Angewandte Chemie International Edition, 46(29), 5359-5363. Available at: [Link]
Ma, D., & Zhang, Y. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science, 5(5), 2057-2061. Available at: [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link]
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
Tang, W., & Zhang, X. (2017). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki–Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. Journal of the American Chemical Society, 139(40), 14037–14040. Available at: [Link]
Han, L., & Buchwald, S. L. (2020). Enantioselective Cross-Coupling for Axially Chiral Tetra-ortho-Substituted Biaryls and Asymmetric Synthesis of Gossypol. Journal of the American Chemical Society, 142(16), 7637–7644. Available at: [Link]
Synthesis Workshop. (2024). Advanced Organic Chemistry: Oxidative Addition and Reductive Elimination. YouTube. Available at: [Link]
Technical Support Ticket #8842: Kinetic Optimization of Suzuki-Miyaura Coupling Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Executive Summary: The Kinetic Bottleneck You are likely...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Ticket #8842: Kinetic Optimization of Suzuki-Miyaura CouplingStatus: Open
Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary: The Kinetic Bottleneck
You are likely reading this because your reaction has stalled, is proceeding too slowly to be commercially viable, or is decomposing substrates before coupling occurs.
In 90% of stalled Suzuki couplings, the issue is not "dead catalyst" but a kinetic mismatch between the three phases of the catalytic cycle. To increase the rate, we must identify the Rate-Determining Step (RDS) specific to your substrate class.
Part 1: Diagnostic Triage (Identify Your RDS)
Before adding more catalyst, diagnose the bottleneck based on your substrate profile.
Substrate Profile
Likely RDS
Why?
Immediate Kinetic Fix
Aryl Chlorides
Oxidative Addition (OA)
C-Cl bond strength (96 kcal/mol) is high; Pd(0) insertion is slow.
Switch to electron-rich, bulky alkyl-phosphine ligands (e.g., XPhos , SPhos ) to increase nucleophilicity of Pd.
Sterically Hindered (Ortho-subst.)
Transmetallation (TM)
Steric bulk prevents the approach of the boronate to the Pd(II) center.
Use Hydroxide bases (OH⁻) or Fluoride (F⁻) to reduce steric sphere; add water (essential).
Electron-Poor Boronic Acids
Transmetallation (TM)
Low nucleophilicity of the organic group on boron.
Increase base strength (Cs₂CO₃ → KOH); use Phase Transfer Catalysts .
Heterocycles (e.g., 2-Pyridine)
Protodeboronation (Side Rxn)
Rate of C-B bond hydrolysis > Rate of TM.
Fast-fire protocol : High catalyst loading (G4), high temp, short time. Outrun the decomposition.[1]
Part 2: The Catalyst Ecosystem (Precatalyst Selection)
Stop using Pd(PPh₃)₄ and Pd(dba)₂.
These traditional sources suffer from slow activation kinetics and inhibitory byproducts. For maximum reaction rate, you must use a system that generates the active L-Pd(0) species instantaneously.
The Superiority of G3/G4 Palladacycles
Buchwald Generation 3 (G3) and Generation 4 (G4) precatalysts are designed for rapid entry into the catalytic cycle without requiring an induction period or excess reductant.
Mechanism: They undergo reductive elimination upon deprotonation by the base, releasing the active L-Pd(0) species immediately.[2]
G3 vs. G4: G3 releases a carbazole byproduct that can occasionally inhibit the reaction.[2] G4 (methylated backbone) prevents this rebinding, offering the highest turnover frequency (TOF).
Actionable Protocol:
Standard: Pd(dppf)Cl₂[1] · DCM (Robust, general purpose).
High Speed/Challenging: XPhos Pd G4 (For chlorides/sulfonates).
Bulky/Tetra-ortho: SPhos Pd G4 (The "universal opener" for sterics).
Part 3: The Boron Interface (Transmetallation Mechanics)
This is the most misunderstood step. Transmetallation in Suzuki coupling requires a specific chemical environment to proceed rapidly.
The "Water Paradox"
Many researchers dry their solvents excessively. This is a mistake.
Kinetic studies confirm that the "Hydroxo-Pd Pathway" is often faster than the "Boronate Pathway." Water is required to form the monomeric Pd-OH species that reacts with the boronic acid.
Rule of Thumb: Always include 5–10% water in your solvent system (e.g., Dioxane/H₂O 9:1 or Toluene/H₂O 10:1).
The Exception: If your substrate is water-sensitive, use CsF (Cesium Fluoride) in anhydrous conditions. The Fluoride anion mimics the role of Hydroxide, activating the boron via the Pd-F intermediate.
Visualizing the Kinetic Pathways
Figure 1: The Hydroxo-Pd pathway (Yellow) is kinetically favored for most substrates. Note that water/base is required to convert the Oxidative Addition complex into the reactive Hydroxo-Pd species.[3]
Part 4: Troubleshooting & FAQs
Q1: My reaction turns black immediately (Pd Black). What does this mean?
Diagnosis: Catalyst decomposition (aggregation of Pd(0)).
Cause: The rate of Reductive Elimination > Rate of Oxidative Addition. You have "naked" Pd(0) accumulating because it cannot find the Aryl Halide fast enough.
Solution:
Switch Ligand: Use a ligand with a stronger binding affinity to Pd(0) (e.g., XPhos or Buchwald G4 precatalysts).
Slow Addition: Add the catalyst in portions or via syringe pump to keep the active concentration low.
Q2: I am using a Heteroaryl Boronic Acid (e.g., 2-pyridine) and yields are low.
Diagnosis: Protodeboronation. The C-B bond is hydrolyzing before it can couple.
Solution (The "Sprint" Method):
Concentration: Run the reaction highly concentrated (0.5 M to 1.0 M).
Catalyst: Increase loading to 5 mol% (use a high-activity G4 catalyst).
Base: Use a weaker base (K₃PO₄) to lower the pH, or use anhydrous conditions with CuCl (Copper(I) chloride) as a co-catalyst (The "Copper Effect" stabilizes the boronate).
Q3: Can I use Microwave irradiation to speed this up?
Answer: Yes, but understand why.
Microwaves do not change the mechanism. They allow you to access "superheated" solvents (e.g., EtOH at 120°C, 50°C above boiling point) safely.
Benefit: Arrhenius equation dictates rate doubles every ~10°C.
Higher solubility in organic solvents increases effective concentration of OH⁻.
Additive
None
TBAB (Tetrabutylammonium bromide)
Phase Transfer Catalyst. Shuttles base into organic phase, accelerating TM.
Ligand
PPh₃
tBuXPhos or Amphos
Bulky, electron-rich ligands accelerate OA (electronics) and TM (sterics).
References
Mechanistic Studies on Transmetallation: Carrow, B. P.; Hartwig, J. F.[3] "Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions." J. Am. Chem. Soc.[4]2011 , 133, 2116. Link
Buchwald Precatalysts (G3/G4): Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "Design and Synthesis of a New Generation of Palladacycle Precatalysts." J. Org.[5] Chem.2014 , 79, 4161. Link
Protodeboronation Kinetics: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters." J. Am. Chem. Soc.2017 , 139, 13156. Link
Role of Water/Hydroxide: Amatore, C.; Jutand, A.; Le Duc, G. "Kinetic Data for the Transmetalation/Reductive Elimination in Palladium-Catalyzed Suzuki-Miyaura Reactions." Chem. Eur. J.[3]2011 , 17, 2492. Link
Rapid Coupling of Chlorides: Milne, J. E.; Buchwald, S. L. "An Extremely Active Catalyst for the Suzuki-Miyaura Coupling of Aryl Chlorides." J. Am. Chem. Soc.[4]2004 , 126, 13028. Link
Comparative Guide: (3-Bromo-4-fluorophenyl)boronic acid vs. (4-Bromo-3-fluorophenyl)boronic acid
Executive Summary In the landscape of fragment-based drug discovery (FBDD) and scaffold hopping, the choice between (3-Bromo-4-fluorophenyl)boronic acid (Isomer A) and (4-Bromo-3-fluorophenyl)boronic acid (Isomer B) is r...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of fragment-based drug discovery (FBDD) and scaffold hopping, the choice between (3-Bromo-4-fluorophenyl)boronic acid (Isomer A) and (4-Bromo-3-fluorophenyl)boronic acid (Isomer B) is rarely arbitrary. While they share identical molecular weights and functional groups, their reactivity profiles in Suzuki-Miyaura cross-couplings differ significantly due to the specific electronic vectors of the fluorine substituent relative to the boron center.
Isomer A (3-Br, 4-F): Exhibits superior hydrolytic stability but slower transmetallation kinetics. Ideal for scale-up and reactions requiring harsh thermal conditions.
Isomer B (4-Br, 3-F): Demonstrates higher Lewis acidity and faster coupling rates but is prone to rapid protodeboronation. Requires mild, non-aqueous basic conditions to prevent yield erosion.
Electronic & Steric Profile
To predict performance, we must deconstruct the electronic influence of the Fluorine and Bromine atoms on the Boronic acid center (
The following diagram illustrates why Isomer B is more reactive yet unstable. In Isomer A, the Fluorine's lone pair donates electron density into the ring (para-resonance), partially mitigating the inductive withdrawal. In Isomer B (meta), resonance is impossible, leaving the Boron electron-deficient.
Figure 1: Comparative electronic vectors affecting the Boron center.
Reactivity & Performance Guide
Suzuki-Miyaura Cross-Coupling
The rate-determining step (RDS) in Suzuki couplings involving arylboronic acids is often transmetallation . This step requires the formation of a boronate "ate" complex (
) or interaction with a Pd-hydroxo species.
Isomer B Advantage: Due to the strong electron-withdrawing nature of the meta-F (without resonance compensation), the Boron is highly Lewis acidic. It avidly accepts hydroxide/alkoxide bases to form the active boronate species. Expect 2–5x faster reaction rates compared to Isomer A in competitive studies.
Isomer A Advantage: While slower, the para-F resonance effect strengthens the C-B bond order slightly. This makes Isomer A robust against oxidative homocoupling and protodeboronation.
Side Reaction: Protodeboronation[1][2]
This is the critical failure mode. Under aqueous basic conditions, the C-B bond can cleave, replacing the boronic acid group with a proton (yielding 1-bromo-2-fluorobenzene or 1-bromo-4-fluorobenzene).
Risk Profile:Isomer B >> Isomer A .
Mechanism: The electron-deficient ring of Isomer B stabilizes the transient carbanion developing at the ipso-carbon during hydrolytic cleavage.
Mitigation: For Isomer B, avoid strong bases (e.g.,
, ) and high temperatures ().
Experimental Protocol: Optimized Conditions
Protocol A: For Isomer A (High Stability)
Best for: Scale-up, difficult aryl halide partners (chlorides).
Catalyst:
(3 mol%)
Base:
(2.0 equiv, 2M aqueous)
Solvent: 1,4-Dioxane or Toluene/Water (4:1)
Temperature:
Time: 4–12 hours.
Note: This isomer tolerates the high heat required to activate aryl chlorides.
Protocol B: For Isomer B (High Reactivity/Instability)
Best for: Rapid library synthesis, sensitive substrates.
Catalyst:
(5 mol%) or /SPhos (for sterically demanding cases).
Base:
(3.0 equiv) or (2.0 equiv, anhydrous).
Solvent: THF or DME (Dry conditions preferred).
Temperature:
(Do not exceed reflux).
Water:Minimize water. Use only stoichiometric water (via base hydration) or strictly anhydrous conditions with CsF to prevent protodeboronation.
Decision Matrix
Use this table to select the correct isomer for your specific campaign.
Scenario
Recommended Isomer
Reasoning
Targeting Kinase Hinges
Isomer A
The para-F motif is a classic bioisostere for carbonyls in kinase inhibitors (e.g., p38 MAP kinase).
Rapid Library Synthesis
Isomer B
Faster kinetics allow for shorter reaction times in automated synthesizers.
Using Aryl Chlorides
Isomer A
Requires high heat (); Isomer B will decompose before coupling completes.
Orthogonal Functionalization
Isomer B
The para-Br allows for easier subsequent lithiation/magnesiation if the Suzuki fails (less steric hindrance than meta-Br).
Mechanistic Pathway (Graphviz)
The following diagram details the divergent pathways where Isomer B is more likely to enter the destructive "Protodeboronation Cycle" if conditions are not controlled.
Figure 2: Kinetic competition between productive coupling and protodeboronation.
References
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link
Sigma-Aldrich. (2024). Product Specification: 4-Bromo-3-fluorophenylboronic acid. Link
PubChem. (2024). Compound Summary: (3-Bromo-4-fluorophenyl)boronic acid.[1][2] Link
Comparative Kinetics Guide: Substituted Phenylboronic Acids in Cross-Coupling & Stability
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Focus: Reaction Kinetics, Stability Profiles (Protodeboronation), and Strategic Alternatives The Kine...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Focus: Reaction Kinetics, Stability Profiles (Protodeboronation), and Strategic Alternatives
The Kinetic Dilemma: Reactivity vs. Stability
In high-throughput drug discovery and process optimization, phenylboronic acids (
) are the workhorses of Suzuki-Miyaura cross-coupling. However, their utility is governed by a fundamental kinetic trade-off: factors that accelerate the desired cross-coupling often accelerate the undesired protodeboronation.
This guide dissects the kinetic behaviors of substituted phenylboronic acids, providing a data-driven framework for selecting the right reagent class and reaction conditions.
Mechanistic Context: The Transmetallation Bottleneck
While Oxidative Addition (OA) is often rate-determining for aryl chlorides, Transmetallation (TM) frequently becomes the bottleneck for aryl iodides/bromides or when using electron-deficient boronic acids.
Two competing pathways govern TM, dictated by the pH and base used:
Boronate Pathway (Dominant in high pH): Base attacks
, which attacks .
Hydroxo Pathway (Dominant in low/neutral pH): Base attacks
, which reacts with neutral .
Figure 1: The Suzuki-Miyaura Catalytic Cycle highlighting the Transmetallation (TM) divergence. The concentration of the Boronate Anion is the primary driver for reaction velocity in standard basic conditions.
Comparative Analysis: Substituent Effects
The electronic and steric nature of the phenyl ring dictates both the rate of transmetallation (
) and the rate of protodeboronation ().
Electronic Effects (Hammett Correlation)
The reactivity of phenylboronic acids generally follows a Hammett correlation, but with opposing trends for coupling vs. decomposition.
Substituent Type
Example
Effect on Transmetallation ()
Effect on Stability ()
Kinetic Insight
Electron Withdrawing (EWG)
, ,
Accelerated ()
Destabilized ()
EWGs increase Lewis acidity, facilitating boronate anion formation (lower ). However, they stabilize the anionic transition state required for protodeboronation.
Electron Donating (EDG)
, ,
Retarded ()
Stabilized ()
EDGs increase (harder to form boronate anion), slowing TM. Highly stable to storage and hydrolysis.
Heteroaromatic (2-Pos)
2-Pyridyl, 2-Thiazolyl
Variable
Critical Instability
Rapid protodeboronation due to azine-nitrogen coordination/protonation. Often requires anhydrous conditions or MIDA esters.
Steric Effects: The Ortho-Penalty
Ortho-substitution (e.g., 2,6-dimethylphenylboronic acid) imposes a severe kinetic penalty on Transmetallation.
Mechanism: Steric clash prevents the formation of the necessary Pd-O-B bridge in the pre-transmetallation complex.
Data Point: 2,6-disubstituted boronic acids can react 100x slower than their para-isomers.
Mitigation: Use smaller phosphine ligands on Pd or switch to Buchwald precatalysts (e.g., XPhos Pd G4) designed to accommodate steric bulk.
Performance vs. Alternatives: Decision Matrix
When kinetics of the free acid are unfavorable (too slow or too unstable), alternative boron species must be employed.
MIDA (N-methyliminodiacetic acid) boronates solve the instability problem by sequestering the boron p-orbital.
Mechanism: Under anhydrous conditions, MIDA boronates are inert. In the presence of aqueous mild base (
), they hydrolyze slowly to release the free boronic acid.
Kinetic Result: The concentration of free boronic acid is kept low (steady state), minimizing second-order decomposition pathways while maintaining enough active species for cross-coupling.
Experimental Protocols
To validate kinetic assumptions for a specific substrate, the following self-validating protocols are recommended.
Protocol A: Kinetic Monitoring via
NMR
Why:
NMR provides a clean baseline without solvent suppression issues common in NMR. Ideal for fluorinated substrates (common in med-chem).
Preparation: Dissolve Boronic Acid (0.1 mmol) and Internal Standard (e.g.,
-trifluorotoluene, 0.1 mmol) in reaction solvent (e.g., THF:H2O 9:1).
Initiation: Add Base (e.g., 2 equiv
).
Monitoring: Acquire
spectra every 5 minutes at target temperature (e.g., 60°C).
Data Processing: Plot
vs. time.
Linear slope = First-order decay (protodeboronation).[1]
Non-linear = Autocatalytic decomposition (common with some boroxines).
Protocol B: Protodeboronation Stress Test (pH Profiling)
Why: To determine if a substrate requires MIDA protection or anhydrous conditions.
Figure 2: Rapid stability screening workflow to determine reagent suitability.
Procedure:
Prepare a stock solution of Boronic Acid (0.05 M) and 1,3,5-trimethoxybenzene (Internal Std) in
.
Aliquot into three NMR tubes containing buffered
solutions (pH 2, 7, and 12).
Heat to 60°C.
Measure % remaining of parent peak relative to internal standard after 1 hour.
Acceptance Criteria: >95% recovery at pH 12 indicates the free acid is viable for standard Suzuki conditions. <50% recovery mandates the use of MIDA boronates or anhydrous conditions (e.g., Suzuki-Miyaura using
in Toluene).
Data Summary: Stability of Common Motifs[1]
Substrate Class
(pH 12, 70°C)
Recommended Strategy
Phenyl
> 24 hours
Standard Conditions
4-Fluorophenyl
> 12 hours
Standard Conditions
2,6-Difluorophenyl
< 10 mins
MIDA / Anhydrous
2-Pyridyl
< 1 min
MIDA / Cu-promoted
Cyclopropyl
> 48 hours
Standard Conditions
References
Mechanism of Suzuki-Miyaura Coupling:
Amatore, C., & Jutand, A. (2000). Mechanistic and Kinetic Studies of Palladium Catalytic Systems.[2][3] Journal of Organometallic Chemistry.[4]
[Link]
Protodeboronation Kinetics (The "Lloyd-Jones" Study):
Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016).[5] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation.[5] Journal of the American Chemical Society, 138(29), 9145–9157.[5]
[Link]
Base-Catalyzed Decomposition Mechanisms:
Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.
[Link]
MIDA Boronates & Slow Release:
Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717.
[Link]
Transmetallation Pathways:
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119.
[Link]
Spectroscopic Identification of Synthesized Biaryl Products: A Comparative Analytical Guide
Executive Summary In drug discovery, the biaryl scaffold is ubiquitous, serving as the core pharmacophore in therapeutics ranging from angiotensin II receptor antagonists (e.g., Valsartan) to kinase inhibitors.[1][2] How...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In drug discovery, the biaryl scaffold is ubiquitous, serving as the core pharmacophore in therapeutics ranging from angiotensin II receptor antagonists (e.g., Valsartan) to kinase inhibitors.[1][2] However, the structural characterization of these molecules presents unique challenges—specifically atropisomerism (axial chirality) and regioisomeric ambiguity —that standard analytical workflows often fail to resolve.
This guide compares the performance of a Multi-Dimensional Spectroscopic Protocol (MDSP) against traditional 1D NMR and X-ray crystallography. We demonstrate that while X-ray remains the absolute structural proof, MDSP provides a superior balance of speed, resolution, and in-solution relevance for high-throughput synthesis environments.
Part 1: The Challenge of Biaryl Scaffolds
The synthesis of biaryls, typically via Suzuki-Miyaura cross-coupling , often yields crude mixtures containing:
Regioisomers: Resulting from competing directing group effects.
Homocoupling Byproducts: Symmetric biaryls (Ar¹-Ar¹ or Ar²-Ar²) that mimic the mass/polarity of the desired product (Ar¹-Ar²).
Atropisomers: Restricted rotation around the C–C bond creates distinct conformational isomers that standard LC-MS cannot separate.
The "Ortho-Effect" Blind Spot
In standard 1D
H NMR, the chemical shift anisotropy (ring current effect) caused by the orthogonal twisting of two aromatic rings can severely shield ortho-protons. This often leads to signal overlap or misassignment, where an ortho-proton is mistaken for a meta-proton, leading to incorrect structural conclusions [1].
Part 2: Comparative Analysis of Spectroscopic Methods
The following analysis objectively compares the "Product" (Integrated MDSP) against standard alternatives.
Table 1: Performance Matrix of Biaryl Identification Methods
Feature
Standard 1D NMR (H, C)
X-Ray Crystallography
Integrated MDSP (The Product)
Primary Utility
Quick purity check; functional group verification.
Absolute 3D structural determination.
Complete connectivity and spatial arrangement in solution.
Regioisomer Resolution
Low. Often fails to distinguish ortho/meta substitution without distinct coupling constants.
High. Unambiguous.
High. Uses HMBC to trace 3-bond correlations across the biaryl linkage.
Atropisomer Detection
Medium. Can see broadening, but cannot assign configuration (Ra/Sa).
No (Solid state packing forces may distort geometry).
Yes. Matches biological assay conditions.
Verdict: While X-ray is definitive, it is a bottleneck. The Integrated MDSP is the only scalable workflow that resolves regio- and stereochemical ambiguity in a timeframe compatible with drug development cycles.
Part 3: The Solution – Deep Dive into MDSP
The Multi-Dimensional Spectroscopic Protocol relies on a specific logic flow. It is not enough to run the experiments; one must understand the causality of the signals.
HMBC: The "Bridge" Builder
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the linchpin. In a biaryl system, you typically have quaternary carbons at the linkage point.
Mechanism: HMBC detects
couplings.
Application: It allows you to "jump" across the quaternary carbon bridge. A proton on Ring A will show a correlation to the quaternary carbon of Ring B, definitively proving the linkage point (regiochemistry) [2].
Application: For atropisomers, NOESY can distinguish between syn and anti conformations of substituents on the ortho-positions. If the rotation is slow (on the NMR timescale), distinct signals for the rotamers appear.
Workflow Visualization
The following diagram illustrates the decision logic for identifying a synthesized biaryl.
Figure 1: Decision tree for the spectroscopic identification of biaryl compounds, prioritizing 2D NMR for complex scaffolds.
Part 4: Experimental Protocol (Self-Validating)
Context: Identification of a biaryl product formed via Suzuki-Miyaura coupling of 4-bromoanisole and 2-tolylboronic acid.
Step 1: Sample Preparation (The Foundation)
Protocol: Dissolve 10 mg of purified product in 0.6 mL of DMSO-d6 .
Why DMSO? Chloroform (
) is standard, but DMSO-d6 has higher viscosity (improving NOESY transfer) and polarity, which often separates overlapping aromatic signals better than chloroform.
Self-Validation Check: Ensure the solution is clear. Any turbidity indicates undissolved solids (likely inorganic salts from the coupling), which will ruin field homogeneity (shimming). Filter through a cotton plug if necessary.
Step 2: Data Acquisition (The MDSP Suite)
Run the experiments in this specific order to maximize efficiency:
1D Proton (16 scans):
Check: Integrate the methyl group on the tolyl ring (3H). Calibrate all aromatic integrals against this. If aromatic integration is not whole numbers (e.g., 0.85H), the sample is impure or aggregating.
HSQC (Heteronuclear Single Quantum Coherence):
Parameter: Set spectral width to cover 0-160 ppm for Carbon.
Goal: Identify which protons are attached to which carbons. This "cleans up" the 1D spectrum by spreading it into a second dimension.
HMBC (Long Range):
Optimization: Set the long-range coupling constant delay (
) to 8 Hz (approx 60ms). This is optimal for aromatic systems.
Diagnostic: Look for the correlation between the tolyl methyl protons and the quaternary carbon of the other ring. This peak confirms the biaryl bond formation.
If the 1D NMR shows broadened peaks at room temperature, the biaryl is rotating at an intermediate rate (coalescence).
Protocol: Heat the probe to 350K (in DMSO).
Expectation: Peaks should sharpen as rotation becomes fast.
Validation: If peaks remain broad or split further, you have stable atropisomers (rotational barrier > 20 kcal/mol) [3].
Part 5: Case Study & Data Interpretation
Scenario: You synthesize a biaryl and observe two sets of signals in the
H NMR (Ratio 1:0.8).
Hypothesis A: Mixture of Regioisomers (e.g., ortho vs. para coupling).
Hypothesis B: Stable Atropisomers (Rotamers).
Differentiation Strategy:
Run TLC: Regioisomers usually have different Rf values. Atropisomers often streak or have identical Rf (unless using chiral stationary phases).
Run HT-NMR (High Temp):
If signals coalesce into one set
Atropisomers (Dynamic process).
If signals remain distinct
Regioisomers (Static structural difference).
References
Oxford Instruments. (2024).[5] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
RSC Publishing. (2015). Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J-resolved NMR spectroscopy. Retrieved from [Link]
National Institutes of Health (PMC). (2013). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. Retrieved from [Link]
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.[6][7][8] Retrieved from [Link]
Quality Benchmarking & Performance Guide: (3-Bromo-4-fluorophenyl)boronic Acid
Introduction: Beyond the Certificate of Analysis In medicinal chemistry, (3-Bromo-4-fluorophenyl)boronic acid is a critical scaffold, particularly for introducing fluorinated biaryl motifs that modulate metabolic stabili...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Beyond the Certificate of Analysis
In medicinal chemistry, (3-Bromo-4-fluorophenyl)boronic acid is a critical scaffold, particularly for introducing fluorinated biaryl motifs that modulate metabolic stability (blocking P450 oxidation sites). However, a standard Certificate of Analysis (CoA) often fails to capture the dynamic nature of this reagent.
This guide serves as an advanced technical companion to the standard CoA. It objectively evaluates the compound's quality attributes, compares its performance against its pinacol ester derivative, and provides a self-validating experimental protocol for use in drug discovery workflows.
Part 1: Critical Quality Attributes (The Boroxine Equilibrium)
The most frequent "failure" mode reported for this compound is not chemical impurity, but a misunderstanding of its hydration state. Unlike standard organic solids, boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydride (boroxine).[1]
The CoA Discrepancy:
Observation: A CoA may state a purity of >98%, yet the melting point is broad (e.g., 242–247°C) or elemental analysis shows high carbon content.
Root Cause: Dehydration.[2] Under storage, 3 molecules of the acid lose 3 water molecules to form the boroxine. This is reversible and generally does not affect reaction stoichiometry if water is present in the coupling system.
Visualizing the Equilibrium
The following diagram illustrates the reversible dehydration process that alters physical properties without degrading chemical utility.
Analyst Recommendation: Do not reject batches solely based on "low" oxygen content or broad melting points. Rely on qNMR (Quantitative NMR) or titration rather than HPLC area % alone, as the boroxine may chromatograph differently or hydrolyze on-column.
Part 2: Comparative Performance (Acid vs. Pinacol Ester)
Researchers often choose between the free acid (CAS 144432-85-9) and its pinacol ester derivative. While the ester is more stable, the free acid offers distinct advantages in atom economy and reactivity.
Technical Comparison Matrix
Feature
Free Acid (CAS 144432-85-9)
Pinacol Ester Derivative
Atom Economy
High (MW: ~218.8 g/mol )
Lower (MW: ~301.0 g/mol )
Transmetallation Rate
Fast (Rapid activation by base)
Slower (Requires hydrolysis or specific activation)
Chromatography
Difficult (Streaks on silica)
Excellent (Stable, defined spots)
Storage Stability
Moderate (Hygroscopic/Dehydrates)
High (Resistant to hydrolysis)
Cost Efficiency
High (Fewer synthetic steps)
Lower (Requires pinacol protection step)
Protodeboronation Risk
Moderate (in strong base)
Low (until hydrolysis occurs)
Performance Insight:
In a standard Suzuki-Miyaura coupling (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O), the free acid typically reaches completion 2-3x faster than the pinacol ester because the ester must often hydrolyze in situ before transmetallation occurs efficiently [1].
Decision Heuristic:
Choose the Acid for: Scale-up, cost-sensitive projects, and standard biaryl synthesis where the product is easily separable.
Choose the Ester if: The boronic species must be purified by silica chromatography before the coupling step, or if the reaction requires strictly anhydrous conditions.
Part 3: Experimental Protocol (Self-Validating System)
This protocol is designed for the coupling of (3-Bromo-4-fluorophenyl)boronic acid with a generic aryl chloride. It includes "Stop/Go" checkpoints to ensure integrity.
Reagents:
(3-Bromo-4-fluorophenyl)boronic acid (1.2 equiv)
Aryl Chloride (1.0 equiv)
Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv)
K₂CO₃ (3.0 equiv)
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Workflow Diagram
Step-by-Step Methodology:
Degassing (Critical): Oxygen promotes homocoupling and catalyst deactivation. Sparge the Dioxane/Water mixture with Argon for 15 minutes before adding the catalyst.
Activation: Add the boronic acid, aryl chloride, and potassium carbonate.
Catalysis: Add Pd(dppf)Cl₂. Heat to 85°C.
Checkpoint (The Self-Validating Step):
After 1 hour, take an aliquot.
Check: 19F NMR (unlocked) is superior to LCMS here.
Signal A: Product Ar-F signal.
Signal B: Residual Boronic Acid (approx -110 to -115 ppm).
Signal C (The Warning):1-Bromo-2-fluorobenzene (Protodeboronation impurity). If this signal grows relative to the product, lower the temperature and increase catalyst loading [2].
Part 4: Analytical Verification
When verifying the CoA of an incoming batch, use these specific parameters to distinguish the product from common degradants.
1. Identification via 19F NMR
Because the fluorine is ortho to the bromine and para to the boron, the chemical shift is highly sensitive to the boron environment.
Solvent: DMSO-d6
Target Shift: ~ -112 ppm (Broad singlet due to Boron coupling).
Impurity Flag: A sharp multiplet at ~ -115 ppm indicates protodeboronation (loss of the B(OH)₂ group).
2. Purity Assessment (HPLC vs. qNMR)
Method
Suitability
Notes
HPLC (UV 254nm)
Medium
Boronic acids can tail/streak. Use an acidic modifier (0.1% Formic Acid) to suppress ionization and improve peak shape.
qNMR (1H)
High
The gold standard. Use an internal standard (e.g., Maleic Acid). Integrates total aromatic content regardless of boroxine/acid equilibrium [3].
References
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Link
Isomer Effects in the Synthesis of Fluorinated Biphenyls: A Comparative Technical Guide
Executive Summary Fluorinated biphenyls are critical pharmacophores in drug discovery (e.g., diflunisal, flurbiprofen) and liquid crystal engineering. However, the positioning of the fluorine atom—whether ortho, meta, or...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Fluorinated biphenyls are critical pharmacophores in drug discovery (e.g., diflunisal, flurbiprofen) and liquid crystal engineering. However, the positioning of the fluorine atom—whether ortho, meta, or para—dictates the synthetic success rate. This guide analyzes the mechanistic "isomer effects" that lead to protocol failure, specifically focusing on the instability of ortho-fluorinated boronic acids (protodeboronation) and steric hindrance. We compare standard Suzuki-Miyaura coupling against emerging C-H activation alternatives and provide an optimized protocol for the most challenging isomer: 2,2'-difluorobiphenyl.
Part 1: Mechanistic Impact of Fluorine Positioning
The synthesis of fluorinated biphenyls is governed by two competing forces: Electronic Activation and Steric/Lability Deactivation .
The Ortho-Fluorine Effect (The "Killer" Variable)
While fluorine is a small atom (Van der Waals radius ~1.47 Å), its high electronegativity creates significant issues when placed ortho to the boron center in Suzuki coupling.
Protodeboronation: Ortho-fluorine atoms facilitate rapid C-B bond cleavage under aqueous basic conditions. The high electronegativity of fluorine increases the Lewis acidity of the boron atom, making it susceptible to nucleophilic attack by hydroxide, leading to the formation of the non-coupled fluorobenzene byproduct.
Electronic Acceleration (Para/Meta): Conversely, fluorine in the para position of the aryl halide accelerates oxidative addition due to its electron-withdrawing nature (lowering the LUMO energy of the C-X bond).
Mechanistic Visualization
The following diagram illustrates the competing pathways for an ortho-fluorinated boronic acid.
Figure 1: Mechanistic divergence in ortho-fluorinated substrates. The red path indicates the rapid decomposition pathway common in 2-fluoro isomers.
Part 2: Comparative Synthetic Methodologies
We compare three primary routes for synthesizing fluorinated biphenyls. Data is synthesized from high-throughput screening studies and heterogeneous catalysis benchmarks (e.g., Pd-NPs on Graphene).
Comparative Performance Table
Feature
Method A: Standard Suzuki
Method B: Reverse Coupling
Method C: C-H Activation
Strategy
F-Boronic Acid + Aryl Halide
Aryl Boronic Acid + F-Halide
F-Arene + Aryl Halide
2-F Isomer Yield
Low (<40%) due to deboronation
High (>85%)
Medium (50-70%)
4-F Isomer Yield
Excellent (>95%)
Excellent (>95%)
High (80-90%)
Atom Economy
Low (Boronic waste)
Low (Boronic waste)
High (No pre-functionalization)
Key Limitation
Boronic acid instability
Availability of F-halides
Regioselectivity issues
Recommended For
Para/Meta isomers
Ortho isomers
Late-stage functionalization
Experimental Insight: The "Reverse" Strategy
For 2,2'-difluorobiphenyl , the standard reaction between 2-fluorophenylboronic acid and 1-bromo-2-fluorobenzene often fails.
Solution: Use Method B where possible. If you must use Method A, switch to anhydrous conditions using MIDA boronates or Molander trifluoroborates to suppress the hydrolytic deboronation pathway.
Part 3: Optimized Protocol for Challenging Isomers
Target: Synthesis of 2,2'-difluorobiphenyl (The "Challenging" Isomer).
Rationale: This protocol utilizes a high-activity catalyst system (Pd-NPs or Buchwald Precatalysts) and anhydrous conditions to prevent protodeboronation.
Reagents & Setup
Substrate A: 1-bromo-2-fluorobenzene (1.0 equiv)
Substrate B: 2-fluorophenylboronic acid (1.2 equiv) — Note: Use fresh reagents; old samples often contain boroxine anhydrides.
Signal B (Deboronated Waste): -113 ppm (Fluorobenzene).
Workup: Cool to RT. Filter through Celite to remove Pd black. Wash with EtOAc.
Purification: Silica gel chromatography (Hexanes/EtOAc 95:5). Note: 2,2'-difluorobiphenyl is non-polar; it elutes quickly.
Workflow Diagram
Figure 2: Optimized workflow for sterically hindered fluorinated biaryl synthesis.
Part 4: Performance Data & Application Context[1]
Yield Comparison by Isomer Position
The following data illustrates the "Isomer Effect" using a standard Pd(PPh₃)₄ catalyst versus a High-Turnover (Heterogeneous) catalyst.
Substrate Pair (Bromide + Boronic Acid)
Product
Yield (Standard Pd)
Yield (Optimized/Heterogeneous)
4-F-Ph-Br + 4-F-Ph-B(OH)₂
4,4'-Difluorobiphenyl
92%
98%
3-F-Ph-Br + 3-F-Ph-B(OH)₂
3,3'-Difluorobiphenyl
85%
94%
2-F-Ph-Br + 2-F-Ph-B(OH)₂
2,2'-Difluorobiphenyl
38%
76%
2-F-Ph-Br + 4-F-Ph-B(OH)₂
2,4'-Difluorobiphenyl
65%
88%
Interpretation:
4,4' Isomer: High yields are standard due to favorable electronics and lack of steric hindrance.
2,2' Isomer: The drastic drop to 38% with standard catalysts highlights the necessity of the optimized protocols (using SPhos or heterogeneous graphene-supported Pd) to overcome the steric/electronic penalty.
Physicochemical Impact[1][2][3][4][5]
Metabolic Stability: 4,4'-difluorobiphenyl scaffolds typically show higher metabolic stability (blocking para-hydroxylation) compared to non-fluorinated analogs.
Solubility: The 2,2' isomer often exhibits higher solubility in organic media due to the non-planar "twisted" conformation induced by the steric clash of the ortho-fluorines.
References
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link][1][2][3]
Protodeboronation of Tertiary Boronic Esters. University of Bristol / JACS. Available at: [Link]
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Organic Letters. Available at: [Link]
The structure of 2,2'-difluorobiphenyl in solid crystalline and liquid crystalline phases. Liquid Crystals. Available at: [Link]
A Comparative Guide to the Reactivity of Fluorophenylboronic Acids: A Computational and Experimental Perspective
For Researchers, Scientists, and Drug Development Professionals Introduction Fluorophenylboronic acids are indispensable reagents in modern organic synthesis, serving as key building blocks in the construction of complex...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorophenylboronic acids are indispensable reagents in modern organic synthesis, serving as key building blocks in the construction of complex molecules for pharmaceuticals, agrochemicals, and materials science. Their utility primarily stems from their participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The incorporation of fluorine atoms into organic molecules can profoundly influence their biological activity, metabolic stability, and physicochemical properties.[1] Consequently, a deep understanding of the factors governing the reactivity of fluorophenylboronic acid isomers (ortho, meta, and para) is paramount for reaction optimization and the rational design of synthetic routes.
This guide provides an in-depth comparative analysis of the reactivity of ortho-, meta-, and para-fluorophenylboronic acids. By integrating insights from computational studies and corroborating them with experimental data, we aim to elucidate the interplay of electronic and steric effects that dictate the reactivity of these versatile reagents. This document is intended to serve as a practical resource for researchers, enabling more informed decisions in the selection and application of fluorophenylboronic acid isomers in their synthetic endeavors.
The Decisive Factors: Electronic and Steric Effects
The reactivity of substituted phenylboronic acids in reactions such as the Suzuki-Miyaura coupling is primarily governed by a delicate balance of two key factors:
Electronic Effects: The electron-withdrawing or electron-donating nature of the substituent on the phenyl ring influences the nucleophilicity of the organic group being transferred to the palladium center during the transmetalation step.
Steric Effects: The size and position of the substituent can hinder the approach of the bulky palladium catalyst to the boronic acid moiety, thereby slowing down the reaction.
A comprehensive understanding of how the fluorine substituent's position influences these effects is crucial for predicting the relative reactivity of the isomers.
Computational Insights into Reactivity
The Dual Nature of the Fluorine Substituent
The fluorine atom exhibits a dual electronic effect: it is strongly electron-withdrawing via induction (σ-effect) due to its high electronegativity, but it can also act as a weak π-donor (mesomeric effect) through its lone pairs. The net effect on the phenyl ring's electron density depends on the fluorine's position.
para-Fluorophenylboronic acid: The inductive electron-withdrawing effect dominates, making the boronic acid more Lewis acidic and potentially accelerating the formation of the boronate complex required for transmetalation.
meta-Fluorophenylboronic acid: The inductive effect is still significant, though slightly less pronounced than at the para position. The mesomeric effect does not extend to the meta position.
ortho-Fluorophenylboronic acid: The inductive effect is strongest at this position. However, the proximity of the fluorine atom to the boronic acid group introduces significant steric hindrance.
Predicting Reactivity Trends through Hammett Constants
The electronic influence of a substituent can be quantified using Hammett constants (σ). A more positive σ value indicates a stronger electron-withdrawing effect.
Substituent Position
Hammett Constant (σ)
para (σp)
+0.06
meta (σm)
+0.34
Note: Hammett constants for ortho substituents are not standard due to the significant influence of steric effects.
Based on these values, the meta-fluoro substituent has the strongest electron-withdrawing inductive effect, which would suggest a lower nucleophilicity of the aryl group and potentially a slower transmetalation step compared to the para isomer.
The Dominance of Steric Hindrance in the ortho Isomer
For ortho-substituted phenylboronic acids, steric hindrance is often the dominant factor determining reactivity. The bulky substituent impedes the approach of the palladium complex to the boron center, which is a prerequisite for the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. This steric clash is expected to significantly raise the activation energy for the reaction involving the ortho isomer.
A Conceptual DFT Workflow for Reactivity Assessment
A typical computational workflow to compare the reactivity of the fluorophenylboronic acid isomers would involve the following steps:
A conceptual DFT workflow for comparing isomer reactivity.
Based on the principles of steric and electronic effects, the predicted trend for the activation energies (ΔG‡) of the transmetalation step is:
ortho > meta > para
This translates to an expected reactivity trend of:
para > meta > ortho
Experimental Validation and Comparative Performance
Experimental data from the literature supports the computationally derived predictions. While a single study with a side-by-side comparison of all three isomers under identical conditions is scarce, a general trend can be pieced together from various sources.
The Established Reactivity Order
For a wide range of substituted phenylboronic acids, the generally observed reactivity in Suzuki-Miyaura coupling follows the order: para > meta >> ortho .[2] The significantly lower reactivity of the ortho isomer is a well-documented phenomenon attributed to steric hindrance.[2]
Quantitative Data for para-Fluorophenylboronic Acid
A study on the Suzuki-Miyaura coupling of various boronic acids with 1-bromo-4-fluorobenzene provides quantitative data for the performance of 4-fluorophenylboronic acid.[1]
Boronic Acid
Temperature (°C)
Time (h)
Conversion (%)
Turnover Frequency (TOF) (h⁻¹)
4-Fluorophenylboronic acid
110
3
~90
67.1
Phenylboronic acid
110
3
~75
~50
This data indicates that 4-fluorophenylboronic acid is a highly reactive coupling partner, even outperforming the parent phenylboronic acid under these conditions.[1] This enhanced reactivity can be attributed to the electron-withdrawing nature of the fluorine atom, which increases the Lewis acidity of the boronic acid and facilitates the formation of the reactive boronate species.
Challenges with the ortho Isomer
The coupling of ortho-substituted phenylboronic acids is notoriously challenging. The steric bulk of the ortho substituent often necessitates the use of specialized, bulky phosphine ligands on the palladium catalyst to promote the reaction. These ligands are designed to create a more open coordination sphere around the palladium center, thereby mitigating the steric clash with the ortho substituent.
A Typical Experimental Protocol for Suzuki-Miyaura Coupling
The following is a representative, step-by-step methodology for a Suzuki-Miyaura coupling reaction involving a fluorophenylboronic acid, based on established literature protocols.[1]
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), the fluorophenylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
Solvent Addition: Add a degassed solvent system, such as a mixture of DMF and water (e.g., 95:5 v/v).
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 70-110 °C) and stir for the required time (e.g., 2-24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or ¹⁹F NMR).
Workup and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.
The Suzuki-Miyaura catalytic cycle.
The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step and is the stage most sensitive to the steric and electronic properties of the boronic acid.
Integrated Analysis: Synthesizing Computational and Experimental Evidence
The congruence between the expected reactivity trend from computational principles and the observed experimental behavior of substituted phenylboronic acids provides a robust framework for understanding the reactivity of fluorophenylboronic acid isomers.
para-Fluorophenylboronic acid: Exhibits the highest reactivity due to a favorable combination of an activating electron-withdrawing inductive effect and minimal steric hindrance.
meta-Fluorophenylboronic acid: Is expected to be less reactive than the para isomer. The stronger inductive effect at the meta position decreases the nucleophilicity of the aryl ring, slowing the transmetalation step.
ortho-Fluorophenylboronic acid: Shows significantly diminished reactivity primarily due to the steric hindrance imposed by the fluorine atom's proximity to the boronic acid group. This steric impediment outweighs its strong inductive effect.
The choice of reaction conditions, particularly the ligand on the palladium catalyst, is a critical experimental parameter that can be rationally chosen based on these principles. For the sterically encumbered ortho-fluorophenylboronic acid, bulky and electron-rich phosphine ligands (e.g., SPhos, RuPhos) are often employed to facilitate the oxidative addition and transmetalation steps.
Conclusion and Recommendations
The reactivity of fluorophenylboronic acid isomers in Suzuki-Miyaura coupling is a nuanced interplay of electronic and steric factors. Computational studies, while not yet providing a direct side-by-side comparison for these specific isomers, offer a powerful predictive framework that aligns well with established experimental observations for related systems.
Key Takeaways for the Practicing Scientist:
For routine and efficient couplings, para-fluorophenylboronic acid is the isomer of choice. Its favorable electronic properties and lack of steric hindrance ensure high reactivity.
meta-Fluorophenylboronic acid is a viable, though potentially slightly less reactive, alternative to the para isomer.
The use of ortho-fluorophenylboronic acid requires careful consideration and optimization. Expect lower reaction rates and yields, and be prepared to employ specialized bulky phosphine ligands and potentially harsher reaction conditions to overcome the significant steric hindrance.
By understanding the fundamental principles outlined in this guide, researchers can more effectively harness the synthetic potential of fluorophenylboronic acids, leading to more efficient and predictable outcomes in the synthesis of valuable fluorinated molecules.
References
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. 2020; 25(1):193. Available from: [Link]
Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules. 2021; 26(11):3327. Available from: [Link]
A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Catalysts. 2023; 13(5):824. Available from: [Link]
Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups). Selectivity in mol%. ResearchGate. Available from: [Link]
Suzuki–Miyaura coupling revisited: an integrated computational study. Faraday Discussions. 2019; 220:425-442. Available from: [Link]
Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry. 2016; 12:2856-2895. Available from: [Link]
(PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. ResearchGate. Available from: [Link]
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts. 2017; 7(3):76. Available from: [Link]
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available from: [Link]
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. 2018; 14:2288-2296. Available from: [Link]
Convenient synthesis of selected meta- and ortho-substituted pentaarylpyridines via the Suzuki-Miyaura cross-coupling reaction. ResearchGate. Available from: [Link]
Hammett constants σ for fluoro-substituents. ResearchGate. Available from: [Link]
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. 2021; 50(29):10027-10033. Available from: [Link]
A Researcher's Guide to the Safe Handling of (3-Bromo-4-fluorophenyl)boronic Acid
As a cornerstone in modern synthetic chemistry, particularly in the realm of Suzuki-Miyaura cross-coupling reactions, (3-Bromo-4-fluorophenyl)boronic acid is a valuable building block for the synthesis of complex molecul...
Author: BenchChem Technical Support Team. Date: February 2026
As a cornerstone in modern synthetic chemistry, particularly in the realm of Suzuki-Miyaura cross-coupling reactions, (3-Bromo-4-fluorophenyl)boronic acid is a valuable building block for the synthesis of complex molecules in drug discovery and materials science. However, its utility in the lab is matched by the critical need for stringent safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of (3-Bromo-4-fluorophenyl)boronic acid, ensuring the well-being of laboratory personnel and the integrity of research.
Harmful in Contact with Skin: Harmful in contact with skin.[3]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a necessity.
Core Principles of Personal Protective Equipment (PPE)
The selection and use of PPE are the first line of defense against chemical exposure. The following is a detailed breakdown of the essential PPE for handling (3-Bromo-4-fluorophenyl)boronic acid, grounded in established safety standards.
Eye and Face Protection: The Non-Negotiable Barrier
Chemical splash goggles are mandatory whenever handling (3-Bromo-4-fluorophenyl)boronic acid in solid or solution form.[5][6] Standard safety glasses with side shields may not provide adequate protection against splashes or fine powders.[7] For operations with a higher risk of splashing, such as large-scale reactions or transfers, a full face shield should be worn in conjunction with chemical splash goggles.[3][6][8]
Hand Protection: Selecting the Right Glove
Nitrile gloves are the recommended choice for handling boronic acids.[6] It is crucial to check for any signs of degradation or perforation before use. For extended operations, consider double-gloving to provide an additional layer of protection.[6] Always remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly after handling the chemical.[3][9]
Body Protection: The Laboratory Coat
A flame-resistant lab coat, fully buttoned with sleeves rolled down, is essential to protect against accidental spills.[6][7] The lab coat should be made of a material appropriate for the chemical hazards present in the laboratory.[7]
Respiratory Protection: When Engineering Controls Are Not Enough
In most laboratory settings, handling of (3-Bromo-4-fluorophenyl)boronic acid should be conducted within a certified chemical fume hood to minimize inhalation exposure.[10] If a fume hood is not available or if there is a risk of generating dusts, a NIOSH-approved respirator with the appropriate cartridge for organic vapors and particulates should be used.[3][5]
Operational and Disposal Plans: A Step-by-Step Guide
Handling and Storage
Receiving and Storage: Upon receipt, inspect the container for any damage. Store (3-Bromo-4-fluorophenyl)boronic acid in a cool, dry, and well-ventilated area, away from incompatible materials.[3][4] The container should be kept tightly closed.[2][9][11]
Weighing and Transfer: All weighing and transfer of the solid compound should be performed in a chemical fume hood to prevent the inhalation of fine particles.[10] Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.
Dissolution and Reaction Setup: When preparing solutions, add the solid boronic acid to the solvent slowly to avoid splashing. All reactions should be set up in a fume hood.
Spill Management
In the event of a spill, evacuate the immediate area and alert your supervisor. For small spills, if you are trained and have the appropriate PPE, you can proceed with cleanup.
Isolate the Area: Restrict access to the spill area.
Absorb the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand.[10] For solid spills, carefully sweep up the material to avoid generating dust.[11][12]
Collect and Dispose: Place the absorbed material or swept solids into a clearly labeled, sealed container for hazardous waste disposal.[13]
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Report: Document the spill and the cleanup procedure according to your institution's policies.
Waste Disposal
All waste containing (3-Bromo-4-fluorophenyl)boronic acid, including empty containers, contaminated gloves, and absorbent materials, must be disposed of as hazardous waste.[14] Follow your institution's specific guidelines for chemical waste disposal. Do not dispose of this chemical down the drain.[15]
Emergency Procedures: Preparedness is Key
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][16][17] Seek medical attention if irritation persists.[2][18]
Eye Contact
Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][17][18] Seek immediate medical attention.[2][16]
Inhalation
Move the individual to fresh air.[5][16] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[14]
Ingestion
Do NOT induce vomiting.[5][17] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[5] Seek immediate medical attention.[16]
Summary of Personal Protective Equipment
Task
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing/Transfer (Solid)
Chemical Splash Goggles & Face Shield
Nitrile Gloves (Double-gloved recommended)
Lab Coat
Chemical Fume Hood or NIOSH-approved Respirator
Solution Preparation
Chemical Splash Goggles & Face Shield
Nitrile Gloves
Lab Coat
Chemical Fume Hood
Reaction Setup/Workup
Chemical Splash Goggles
Nitrile Gloves
Lab Coat
Chemical Fume Hood
Small Spill Cleanup
Chemical Splash Goggles & Face Shield
Heavy-duty Nitrile Gloves
Lab Coat & Apron
NIOSH-approved Respirator
PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE when handling (3-Bromo-4-fluorophenyl)boronic acid.
References
Synquest Labs.
Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
Princeton University Environmental Health & Safety.
Lab Alley. Boric Acid Safety & Hazards.
CymitQuimica.
IsoLab.
Lab Alley. How To Safely Dispose of Boric Acid.
ChemScene.
A&A Pharmachem.
Dr. Oracle.
Thermo Fisher Scientific.
Fisher Scientific. SAFETY DATA SHEET - (2-Methylpropyl)boronic acid.
Sigma-Aldrich. 4-Fluorophenylboronic acid.
Fisher Scientific.
Fisher Scientific. SAFETY DATA SHEET - 4-Formylnaphthalene-1-boronic acid.